1-Methylindene, (R)-
Description
BenchChem offers high-quality 1-Methylindene, (R)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methylindene, (R)- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
53649-45-9 |
|---|---|
Molecular Formula |
C10H10 |
Molecular Weight |
130.19 g/mol |
IUPAC Name |
(1R)-1-methyl-1H-indene |
InChI |
InChI=1S/C10H10/c1-8-6-7-9-4-2-3-5-10(8)9/h2-8H,1H3/t8-/m1/s1 |
InChI Key |
LRTOHSLOFCWHRF-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@@H]1C=CC2=CC=CC=C12 |
Canonical SMILES |
CC1C=CC2=CC=CC=C12 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to (R)-1-Methylindene (CAS number 53649-45-9)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for (R)-1-Methylindene (CAS 53649-45-9) is scarce in publicly available literature. This guide provides a comprehensive overview of the available information on the racemic mixture, 1-methylindene (CAS 767-59-9), and discusses methodologies for the synthesis and separation of chiral indenes, which are critical for the study of specific enantiomers like (R)-1-Methylindene.
Introduction to 1-Methylindene and the Significance of Chirality
1-Methylindene is a bicyclic aromatic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring, with a methyl group at the 1-position.[1] The presence of a stereocenter at the C1 position gives rise to two enantiomers: (R)-1-Methylindene and (S)-1-Methylindene. While often studied as a racemic mixture, the individual enantiomers can exhibit distinct biological and pharmacological properties. This is a critical consideration in drug development, as one enantiomer may be therapeutically active while the other could be inactive or even responsible for adverse effects. Therefore, the ability to synthesize and evaluate enantiomerically pure compounds is of paramount importance.
Physicochemical and Spectroscopic Data of 1-Methylindene (Racemic)
The following tables summarize the known quantitative data for the racemic mixture of 1-methylindene.
Table 1: Physicochemical Properties of 1-Methylindene (CAS 767-59-9)
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀ | [1] |
| Molecular Weight | 130.19 g/mol | [1] |
| Boiling Point | 199 °C | [1][2] |
| Density | 0.987 g/cm³ | [1][2] |
| Refractive Index | 1.5587 | [1] |
| Flash Point | 76.7 °C | [2] |
| Vapor Pressure | 0.493 mmHg at 25°C | [2] |
Table 2: Spectroscopic Data of 1-Methylindene (CAS 767-59-9)
| Spectroscopy | Data Highlights | Reference |
| ¹H NMR | Spectral data available, but specific shifts not detailed in indexed literature. | [3] |
| ¹³C NMR | Spectral data available. | [3][4] |
| Mass Spec. | Major peaks at m/z 130, 115, 129. | [4] |
| IR | Infrared spectrum available. | [4] |
Biological Activity of 1-Methylindene (Racemic)
Research into the biological activity of 1-methylindene has primarily focused on its potential as an anticancer agent. Studies have demonstrated its cytotoxic effects against various cancer cell lines.
Table 3: Anticancer Activity of 1-Methylindene (Racemic)
| Cell Line | IC₅₀ (µM) | Reference |
| Hepatocarcinoma (Huh7) | 15.2 | [1] |
| Adenocarcinoma (HCT-8) | 12.5 | [1] |
| Acute Myeloid Leukemia (THP-1) | 10.8 | [1] |
These findings suggest that 1-methylindene may act as an inhibitor of cell proliferation and could induce apoptosis in cancer cells.[1] However, the specific mechanisms of action and the differential activities of the (R) and (S) enantiomers have not been elucidated. The indene scaffold itself is present in various biologically active molecules with antitumor, herbicidal, fungicidal, and antimicrobial properties.[5]
Experimental Protocols: Pathways to Enantiomerically Pure (R)-1-Methylindene
Given the lack of direct synthesis protocols for (R)-1-Methylindene, this section outlines general and established methodologies for the enantioselective synthesis of chiral indenes and the resolution of racemic mixtures. These protocols provide a strategic blueprint for researchers aiming to isolate and study the (R)-enantiomer.
Enantioselective Synthesis of Chiral Indenes
The asymmetric synthesis of chiral indenes is a significant area of research. One promising approach involves the palladium-catalyzed asymmetric (4 + 2) dipolar cyclization.[6][7]
Conceptual Experimental Workflow for Enantioselective Synthesis:
Caption: Conceptual workflow for the enantioselective synthesis of chiral indenes.
Detailed Methodology (Conceptual, based on similar syntheses):
-
Reaction Setup: To a solution of the vinylbenzoxazinanone (0.1 mmol) and 1-diazonaphthalene-2(1H)-one (0.2 mmol) in anhydrous dichloromethane (2.0 mL) is added Pd₂(dba)₃·CHCl₃ (5 mol%) and a suitable chiral ligand (e.g., L8, 20 mol%).[7]
-
Reaction Conditions: The reaction mixture is stirred at room temperature under irradiation with a 6W blue LED for 24 hours.[7]
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the solvent is removed under reduced pressure. The residue is then redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with brine.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the enantiomerically enriched indene derivative.[8]
-
Analysis: The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.[7]
Chiral Resolution of Racemic 1-Methylindene
An alternative to asymmetric synthesis is the resolution of the racemic mixture. This can be achieved through various techniques, with chiral chromatography being a prevalent method.
Conceptual Workflow for Chiral Resolution:
Caption: Conceptual workflow for the chiral resolution of 1-methylindene via HPLC.
Detailed Methodology (General Protocol):
-
Sample Preparation: A solution of racemic 1-methylindene is prepared in a suitable mobile phase solvent.
-
Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system equipped with a chiral stationary phase (CSP) column is used. The choice of the CSP is critical and may require screening of different column types (e.g., polysaccharide-based).
-
Elution: The sample is injected onto the column and eluted with an appropriate mobile phase (e.g., a mixture of hexane and isopropanol) in isocratic mode.
-
Detection: The separated enantiomers are detected using a UV detector at a suitable wavelength.
-
Fraction Collection: The fractions corresponding to the two enantiomeric peaks are collected separately.
-
Solvent Evaporation: The solvent from the collected fractions is evaporated to yield the isolated (R)- and (S)-1-Methylindene.
-
Purity Analysis: The enantiomeric purity of each fraction is confirmed by re-injection onto the chiral HPLC column.
Logical Relationships in Chiral Synthesis and Analysis
The following diagram illustrates the logical flow from a racemic mixture or starting materials to the evaluation of a single enantiomer's biological activity.
Caption: Logical workflow from synthesis to biological evaluation of a single enantiomer.
Future Directions
The indene scaffold continues to be a promising structure in medicinal chemistry. Future research should focus on the following areas:
-
Development of robust and scalable enantioselective syntheses for (R)- and (S)-1-methylindene to facilitate further biological studies.
-
Comprehensive biological evaluation of the individual enantiomers to determine their specific pharmacological profiles, including anticancer activity, and to identify their molecular targets.
-
Investigation of the mechanism of action and the signaling pathways modulated by each enantiomer to understand the structural basis of their biological activity.
-
Exploration of other potential therapeutic applications of chiral 1-methylindene derivatives beyond oncology.
By pursuing these research avenues, the full therapeutic potential of (R)-1-Methylindene and its enantiomer can be elucidated, paving the way for the development of novel and more effective therapeutic agents.
References
- 1. 1-Methylindene | 767-59-9 | Benchchem [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 1-METHYLINDENE(767-59-9) 13C NMR [m.chemicalbook.com]
- 4. 1-Methylindene | C10H10 | CID 13024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. oaepublish.com [oaepublish.com]
- 7. researchgate.net [researchgate.net]
- 8. uvadoc.uva.es [uvadoc.uva.es]
(R)-1-Methylindene: A Comprehensive Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of (R)-1-Methylindene, a valuable chiral building block in organic synthesis and drug development. This document details experimental protocols for its enantioselective synthesis, methods for its characterization, and presents key quantitative data in a structured format.
Introduction
1-Methylindene is a bicyclic aromatic hydrocarbon that exists as a pair of enantiomers, (R)- and (S)-1-Methylindene. The stereochemistry at the C1 position is crucial for its application in asymmetric synthesis, where it can serve as a chiral ligand or a starting material for the synthesis of complex stereochemically defined molecules. This guide focuses on the preparation and analysis of the (R)-enantiomer.
Synthesis of (R)-1-Methylindene
The enantioselective synthesis of (R)-1-Methylindene can be achieved through various strategies, with enzymatic kinetic resolution of racemic 1-methylindene being a prominent and effective method.
Enzymatic Kinetic Resolution of Racemic 1-Methylindene
This method utilizes a lipase to selectively acylate one enantiomer of racemic 1-methylindene, allowing for the separation of the unreacted (R)-1-methylindene.
Logical Workflow for Kinetic Resolution
Caption: Workflow for the synthesis of (R)-1-Methylindene via enzymatic kinetic resolution.
Experimental Protocol: Kinetic Resolution using Candida rugosa Lipase
This protocol is a representative procedure and may require optimization for specific laboratory conditions.
-
Preparation of Racemic 1-Methylindene:
-
To a solution of indene in an anhydrous aprotic solvent (e.g., THF) at -78 °C, add a stoichiometric amount of n-butyllithium dropwise under an inert atmosphere (e.g., Argon).
-
Stir the resulting solution for 1 hour at -78 °C.
-
Add a slight excess of methyl iodide and allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain racemic 1-methylindene.
-
-
Enzymatic Kinetic Resolution:
-
In a suitable organic solvent (e.g., isooctane), dissolve the racemic 1-methylindene.
-
Add Candida rugosa lipase and an acylating agent (e.g., vinyl acetate).
-
The reaction is typically stirred at a controlled temperature (e.g., 37°C) and monitored over time for conversion.[1][2]
-
The progress of the resolution can be monitored by taking aliquots and analyzing the enantiomeric excess (ee) of the remaining 1-methylindene by chiral HPLC.
-
-
Work-up and Purification:
-
Once the desired conversion is reached (typically around 50% to maximize the ee of the unreacted enantiomer), filter off the enzyme.
-
Wash the enzyme with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to separate the unreacted (R)-1-methylindene from the acylated (S)-enantiomer.
-
Quantitative Data
| Parameter | Value |
| Yield of (R)-1-Methylindene | Up to 45% (theoretical maximum is 50%) |
| Enantiomeric Excess (ee) | >95% |
Note: Yields and enantiomeric excess are highly dependent on the specific reaction conditions, including the type of lipase, solvent, acylating agent, temperature, and reaction time.
Characterization of (R)-1-Methylindene
Comprehensive characterization is essential to confirm the identity, purity, and enantiomeric integrity of the synthesized (R)-1-Methylindene.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation. The following are typical chemical shifts observed for 1-methylindene.[3][4][5]
| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Aromatic Protons | 7.15 - 7.40 | m | Ar-H | |
| Olefinic Proton | 6.50 - 6.60 | m | H-2 or H-3 | |
| Olefinic Proton | 6.80 - 6.90 | m | H-2 or H-3 | |
| Methine Proton | 3.30 - 3.40 | q | H-1 | |
| Methyl Protons | 1.30 - 1.40 | d | -CH₃ |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) | Assignment |
| Aromatic Carbons | 120.0 - 145.0 | Ar-C |
| Olefinic Carbons | 125.0 - 135.0 | C-2, C-3 |
| Methine Carbon | ~42.0 | C-1 |
| Methyl Carbon | ~15.0 | -CH₃ |
Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the specific instrument used.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the primary method for determining the enantiomeric purity of (R)-1-Methylindene. Polysaccharide-based chiral stationary phases are commonly employed for this separation.[3][6]
Experimental Workflow for Chiral HPLC Analysis
Caption: Workflow for the determination of enantiomeric excess of (R)-1-Methylindene by chiral HPLC.
Typical Chiral HPLC Method Parameters
| Parameter | Condition |
| Column | Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel) or similar polysaccharide-based column |
| Mobile Phase | A mixture of n-hexane and isopropanol (e.g., 98:2 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient |
| Detection | UV at 254 nm |
Under these conditions, the two enantiomers of 1-methylindene will have different retention times, allowing for their separation and quantification. The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers in the chromatogram.
Conclusion
This technical guide has outlined a reliable method for the synthesis of (R)-1-Methylindene via enzymatic kinetic resolution and detailed the key characterization techniques for its analysis. The provided experimental protocols and data serve as a valuable resource for researchers and scientists working in the fields of asymmetric synthesis and drug development, enabling the efficient preparation and quality control of this important chiral intermediate.
References
- 1. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]
- 2. Immobilized Lipase in Resolution of Ketoprofen Enantiomers: Examination of Biocatalysts Properties and Process Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration [scirp.org]
- 4. 1-Methylindene | C10H10 | CID 13024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-METHYLINDENE(767-59-9) 13C NMR spectrum [chemicalbook.com]
- 6. chromatographytoday.com [chromatographytoday.com]
Spectroscopic Profile of (R)-1-Methylindene: A Technical Guide
Introduction
(R)-1-Methylindene is a chiral aromatic hydrocarbon of significant interest in organic synthesis and materials science. Its rigid, asymmetric scaffold makes it a valuable building block for the development of chiral ligands, catalysts, and pharmaceutical intermediates. A thorough understanding of its spectroscopic properties is paramount for its identification, characterization, and quality control. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 1-methylindene. While the focus is on the (R)-enantiomer, it is important to note that standard NMR, IR, and MS spectra are identical for both enantiomers. Chiral-specific techniques, such as vibrational circular dichroism (VCD) for IR or the use of chiral solvating agents in NMR, would be required to distinguish between the (R) and (S) forms. The data presented herein is for 1-methylindene, with the understanding that it is representative of the (R)-enantiomer.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 1-Methylindene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not available | Data not available | Data not available | Data not available |
¹³C NMR (Carbon NMR) Data [1]
| Chemical Shift (δ) ppm | Assignment |
| 14.9 | CH₃ |
| 42.5 | C1 |
| 121.2 | C7 |
| 123.6 | C4 |
| 125.1 | C3 |
| 126.3 | C5 |
| 128.7 | C6 |
| 135.2 | C2 |
| 143.9 | C8 |
| 146.8 | C9 |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not available | Data not available | Data not available |
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrum [2]
| m/z | Relative Intensity (%) | Assignment |
| 130 | 100 | [M]⁺ (Molecular Ion) |
| 129 | 85 | [M-H]⁺ |
| 115 | 80 | [M-CH₃]⁺ |
| 63 | 20 | C₅H₃⁺ |
| 51 | 15 | C₄H₃⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These are intended as a guide and may be adapted based on the specific instrumentation and sample requirements.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of 1-Methylindene is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. The spectrum is recorded on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, 16-32 scans are typically acquired with a relaxation delay of 1-2 seconds. For ¹³C NMR, a larger number of scans (1024 or more) is usually required due to the lower natural abundance of the ¹³C isotope, with a relaxation delay of 2-5 seconds. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
The IR spectrum of 1-Methylindene, which is a liquid at room temperature, can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A neat thin film of the liquid is prepared by placing a drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean salt plates is recorded prior to the sample analysis and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. A dilute solution of 1-Methylindene in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the instrument, often via a gas chromatograph (GC-MS) for separation and purification. For direct infusion, the sample is introduced via a heated probe. The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated by a mass analyzer (e.g., a quadrupole) and detected.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of an organic compound like (R)-1-Methylindene.
References
An In-depth Technical Guide on the Physical Properties of 1-Methylindene
This technical guide provides a comprehensive overview of the key physical properties of 1-Methylindene, with a focus on its boiling and melting points. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Physical and Chemical Properties of 1-Methylindene
1-Methylindene is an aromatic hydrocarbon with the molecular formula C₁₀H₁₀ and a molecular weight of 130.19 g/mol .[1][2] It is a colorless liquid at room temperature.[3] The key physical properties of 1-Methylindene are summarized in the table below.
| Property | Value | Reference |
| Boiling Point | 199 °C at 760 mmHg | [1][2][4][5] |
| ~180 °C | [2] | |
| Melting Point | 80 °C (estimate) | [1] |
| Density | 0.987 g/cm³ | [1][2] |
| 1.0 ± 0.1 g/cm³ | [5] | |
| Flash Point | 76.7 °C | [1] |
| 77 °C | [4] | |
| Refractive Index | 1.561 | [1] |
| 1.5587 | [2] | |
| Vapor Pressure | 0.493 mmHg at 25°C | [1] |
| Molecular Formula | C₁₀H₁₀ | [1][2] |
| Molecular Weight | 130.19 g/mol | [1][2] |
Experimental Protocols for Physical Property Determination
The following sections detail the standard methodologies for determining the boiling and melting points of organic compounds like 1-Methylindene.
The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. This physical property is a crucial indicator of a compound's purity, with pure crystalline solids typically exhibiting a sharp melting point over a narrow range (0.5-1.0°C).[1] The presence of impurities generally leads to a depression and broadening of the melting range.[1]
A common and effective method for determining the melting point is the capillary tube method, often performed using a melting point apparatus or a Thiele tube.[1]
Capillary Tube Method Protocol:
-
Sample Preparation: A small amount of the solid organic compound is finely powdered.[3] A capillary tube, sealed at one end, is filled with the powdered sample to a height of 2-3 mm by tapping the sealed end on a hard surface.[3][6]
-
Apparatus Setup: The filled capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer's bulb.[3] This assembly is then placed in a heating bath (like an oil bath in a Thiele tube) or a metal block heating apparatus.[1]
-
Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, especially when approaching the expected melting point.[1]
-
Data Recording: Two temperatures are recorded:
-
Melting Point Range: The melting point is reported as the range between T₁ and T₂.[5] For accurate results, the determination should be repeated at least once.[1]
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[7] Similar to the melting point, the boiling point is a characteristic physical property that can be used for identification and purity assessment.[4]
A micro-scale method for determining the boiling point utilizes a capillary tube and a small sample volume, often carried out in a Thiele tube or a similar heating apparatus.[8]
Micro-Boiling Point (Capillary) Method Protocol:
-
Sample Preparation: A small amount of the liquid sample (a few milliliters) is placed into a small test tube or fusion tube.[2][8] A capillary tube, sealed at one end, is inverted and placed into the liquid with the open end submerged.[2][8]
-
Apparatus Setup: The test tube assembly is attached to a thermometer, with the sample positioned near the thermometer bulb. This is then immersed in a heating bath, such as a Thiele tube filled with oil, or placed in a heating block.[8]
-
Heating and Observation: The apparatus is heated gently.[7] As the temperature rises, the air trapped in the capillary tube will expand and exit as bubbles.[4] The heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube, indicating that the liquid's vapor is now escaping.[4][7]
-
Cooling and Data Recording: The heat source is then removed, and the apparatus is allowed to cool.[4][8] The boiling point is the temperature at which the liquid begins to be drawn up into the capillary tube.[4][8] This occurs when the vapor pressure inside the capillary equals the external atmospheric pressure.
-
Pressure Correction: It is important to record the atmospheric pressure at the time of the measurement, as boiling points are pressure-dependent.[9] Observed boiling points can be corrected to standard pressure (760 mmHg) using a nomograph or appropriate formulas.
Visualized Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols for determining the melting and boiling points of a chemical substance.
Caption: Workflow for Melting Point Determination.
Caption: Workflow for Micro-Boiling Point Determination.
References
- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. byjus.com [byjus.com]
- 3. byjus.com [byjus.com]
- 4. Video: Boiling Points - Concept [jove.com]
- 5. athabascau.ca [athabascau.ca]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. vernier.com [vernier.com]
Stereochemistry of 1-Methylindene: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereochemistry of 1-methylindene, a molecule of interest in organic synthesis and medicinal chemistry. Due to its chiral center at the C1 position, 1-methylindene exists as a pair of enantiomers, (R)-1-methylindene and (S)-1-methylindene. Understanding the distinct properties and synthesis of these enantiomers is crucial for their application in stereoselective reactions and the development of chiral drugs.
Introduction to the Chirality of 1-Methylindene
1-Methylindene is a hydrocarbon containing an indene framework with a methyl group substituted at the first position of the five-membered ring. This substitution creates a stereocenter, leading to the existence of two non-superimposable mirror images, or enantiomers. The physical and chemical properties of these enantiomers are identical, except for their interaction with plane-polarized light and other chiral molecules.
The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration of each enantiomer as either (R) or (S). The differentiation and separation of these enantiomers are critical for understanding their biological activities, as often only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects.
Chiroptical Properties
Data Summary
Due to the limited availability of specific quantitative data for the enantiomers of 1-methylindene in the public domain, the following table is presented as a template for the characterization of these compounds. Researchers are encouraged to determine these values experimentally.
| Property | (R)-1-Methylindene | (S)-1-Methylindene | Racemic 1-Methylindene |
| Molecular Formula | C₁₀H₁₀ | C₁₀H₁₀ | C₁₀H₁₀ |
| Molecular Weight ( g/mol ) | 130.19 | 130.19 | 130.19 |
| Specific Rotation ([α]²⁰_D) | To be determined | To be determined | 0° |
| Boiling Point (°C) | ~199 | ~199 | ~199 |
| Density (g/cm³) | ~0.987 | ~0.987 | ~0.987 |
Note: Boiling point and density are for the racemic mixture and are expected to be the same for the individual enantiomers.[3]
Experimental Protocols
Detailed experimental protocols for the synthesis and resolution of 1-methylindene enantiomers are not extensively documented. However, established methods in asymmetric synthesis and chiral resolution can be adapted for this purpose.
Enantioselective Synthesis
The enantioselective synthesis of 1-methylindene can be approached through asymmetric catalysis, where a chiral catalyst directs the formation of one enantiomer over the other.[4][5] A potential synthetic route could involve the asymmetric alkylation of indene using a methylating agent in the presence of a chiral ligand-metal complex.
Conceptual Protocol for Asymmetric Methylation of Indene:
-
Preparation of the Catalyst: A chiral ligand (e.g., a BINOL-derived phosphine or a chiral diamine) is complexed with a suitable metal precursor (e.g., a palladium or rhodium salt) in an inert solvent under an inert atmosphere.
-
Reaction Setup: In a separate reaction vessel, indene is dissolved in an appropriate solvent.
-
Asymmetric Alkylation: The prepared chiral catalyst is added to the solution of indene. A methylating agent (e.g., methyl iodide or dimethyl sulfate) is then added, and the reaction is stirred at a controlled temperature.
-
Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted. Purification by column chromatography on silica gel would yield the enantioenriched 1-methylindene.
-
Enantiomeric Excess Determination: The enantiomeric excess (ee) of the product is determined using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
Kinetic Resolution of Racemic 1-Methylindene
Kinetic resolution is a technique used to separate a racemic mixture by exploiting the different reaction rates of the enantiomers with a chiral catalyst or reagent.[6] Lipase-catalyzed kinetic resolution is a common and effective method.[7]
Conceptual Protocol for Lipase-Catalyzed Kinetic Resolution:
-
Preparation of Racemic 1-Methylindene: 1-Methylindene is synthesized as a racemic mixture through a standard non-enantioselective method, such as the methylation of indene with a strong base and methyl iodide.
-
Enzymatic Acylation: The racemic 1-methylindene is dissolved in an organic solvent (e.g., toluene or hexane). An acyl donor (e.g., vinyl acetate) and a lipase (e.g., Candida antarctica lipase B, CALB) are added to the solution.[6]
-
Reaction Monitoring: The reaction is monitored over time by taking aliquots and analyzing them by chiral HPLC or GC to determine the conversion and enantiomeric excess of the remaining unreacted 1-methylindene and the acylated product. The reaction is stopped at approximately 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted starting material and the product.
-
Separation: The reaction mixture is filtered to remove the enzyme. The unreacted 1-methylindene and the acylated product are then separated by column chromatography.
-
Hydrolysis of the Ester: The separated acylated product is hydrolyzed (e.g., using a base like sodium hydroxide) to yield the other enantiomer of 1-methylindene.
Chiral HPLC for Enantiomer Separation
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers.[8][9][10][11] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer.
Conceptual Chiral HPLC Method:
-
Column: A column with a chiral stationary phase, such as one based on cellulose or amylose derivatives (e.g., Chiralpak® or Chiralcel®).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio would need to be optimized to achieve baseline separation of the enantiomers.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at a wavelength where 1-methylindene absorbs (e.g., ~254 nm).
-
Sample Preparation: A dilute solution of the 1-methylindene sample in the mobile phase.
Visualizations
Enantiomers of 1-Methylindene
Caption: The two enantiomers of 1-methylindene.
Workflow for Kinetic Resolution
Caption: A typical workflow for the kinetic resolution of 1-methylindene.
Asymmetric Synthesis Pathway
Caption: A simplified pathway for the asymmetric synthesis of 1-methylindene.
Conclusion
The stereochemistry of 1-methylindene is a fundamental aspect that dictates its potential applications in stereoselective synthesis and drug development. While specific chiroptical data and detailed experimental protocols for its enantiomers are not widely published, this guide provides a framework based on established principles of stereochemistry and asymmetric synthesis. Further experimental investigation is required to fully characterize the individual enantiomers of 1-methylindene and to optimize methods for their preparation. The protocols and diagrams presented herein serve as a valuable resource for researchers venturing into the synthesis and application of this chiral molecule.
References
- 1. Specific rotation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 1-Methylindene | C10H10 | CID 13024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Enantioselective synthesis of 1-aminoindene derivatives via asymmetric Brønsted acid catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. uvadoc.uva.es [uvadoc.uva.es]
- 6. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enantiomer Separations | Separation Science [sepscience.com]
- 9. csfarmacie.cz [csfarmacie.cz]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Navigating the Chiral Landscape: A Technical Guide to Enantiomerically Pure (R)-1-Methylindene for Researchers and Drug Development Professionals
Commercial Availability: A Market Overview
A thorough investigation of the chemical supplier landscape reveals that enantiomerically pure (R)-1-Methylindene (CAS: 53649-45-9) is not a standard catalog item. Major suppliers predominantly list the racemic mixture, 1-Methylindene (CAS: 767-59-9). This scarcity necessitates that researchers either perform an enantioselective synthesis or resolve the racemate in-house to acquire the desired (R)-enantiomer.
Table 1: Commercial Availability of 1-Methylindene
| Compound Name | CAS Number | Predominant Form Available | Notes |
| 1-Methylindene | 767-59-9 | Racemic Mixture | Available from various suppliers in research to bulk quantities. |
| (R)-1-Methylindene | 53649-45-9 | Not Commercially Available | Must be synthesized or resolved from the racemate. |
| (S)-1-Methylindene | 1004-63-3 | Not Commercially Available | Must be synthesized or resolved from the racemate. |
Accessing Enantiomerically Pure (R)-1-Methylindene: Synthesis and Resolution Protocols
Given the lack of direct commercial sources, the following sections detail established methodologies for the preparation of enantiomerically pure (R)-1-Methylindene.
Enantioselective Synthesis
While specific high-yielding enantioselective syntheses directly targeting (R)-1-Methylindene are not extensively reported in readily accessible literature, related asymmetric syntheses of indene derivatives provide a foundational approach. One such strategy involves the asymmetric Brønsted acid-catalyzed iminium ion cyclization of 2-alkenylbenzaldimines, which has been shown to produce chiral 1-aminoindenes with high enantioselectivity. Although this method yields an amino-substituted indene, it demonstrates a viable pathway for creating chiral indene scaffolds that could potentially be adapted to synthesize (R)-1-Methylindene through subsequent chemical modifications.
Chiral Resolution of Racemic 1-Methylindene
A more direct and commonly employed method for obtaining enantiomerically pure compounds is the resolution of a racemic mixture. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for this purpose.[1]
Experimental Protocol: Chiral HPLC Resolution of 1-Methylindene
This protocol is a general guideline and requires optimization based on the specific chiral column and HPLC system used.
1. Materials and Equipment:
-
Racemic 1-Methylindene
-
HPLC-grade solvents (e.g., hexane, isopropanol)
-
Chiral HPLC column (e.g., polysaccharide-based columns like Chiralcel® or Chiralpak®)[2]
-
HPLC system with a UV detector
2. Chromatographic Conditions (Example):
-
Chiral Stationary Phase: Cellulose or amylose derivatives coated on a silica support.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol). The ratio will need to be optimized to achieve baseline separation.
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Detection: UV detection at a wavelength where 1-methylindene has significant absorbance (e.g., ~254 nm).
-
Temperature: Ambient or controlled column temperature.
3. Procedure:
- Dissolve a small amount of racemic 1-methylindene in the mobile phase.
- Inject the sample onto the chiral HPLC column.
- Monitor the elution profile using the UV detector. The two enantiomers should elute at different retention times.
- Optimize the mobile phase composition and flow rate to maximize the resolution between the two enantiomer peaks.
- Once analytical separation is achieved, the method can be scaled up to a preparative scale to isolate larger quantities of each enantiomer.
4. Determination of Enantiomeric Excess (ee): The enantiomeric excess of the collected fractions can be determined from the analytical chromatogram using the following formula:[3]
Logical Workflow for Obtaining Enantiomerically Pure (R)-1-Methylindene
The following diagram illustrates the decision-making process and workflow for a researcher requiring enantiomerically pure (R)-1-Methylindene.
Applications in Drug Development and Medicinal Chemistry
The indene scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds.[4] While specific applications of enantiomerically pure (R)-1-Methylindene are not widely published, the importance of chirality in drug design is well-established.[5] The biological activity of a chiral drug often resides in one enantiomer, known as the eutomer, while the other, the distomer, may be inactive or contribute to undesirable side effects.[6]
Therefore, the availability of enantiomerically pure (R)-1-Methylindene is crucial for:
-
Stereoselective Synthesis: Serving as a chiral starting material for the synthesis of more complex drug candidates.
-
Structure-Activity Relationship (SAR) Studies: Allowing for the precise evaluation of how the stereochemistry at the 1-position of the indene ring influences biological activity.
-
Pharmacological and Toxicological Profiling: Enabling the separate assessment of the therapeutic and adverse effects of the (R)-enantiomer.
The development of synthetic routes to substituted indenes, such as through Heck reactions, highlights the ongoing interest in this class of compounds for pharmaceutical applications.[4]
Signaling Pathways and Experimental Workflows
Currently, there is a lack of specific published research detailing the interaction of (R)-1-Methylindene with particular signaling pathways. Research in this area would likely be part of a broader drug discovery program where the indene moiety is incorporated into a larger molecule designed to interact with a specific biological target.
An experimental workflow to investigate the biological activity of (R)-1-Methylindene would typically involve the following steps:
Conclusion
While commercial availability of enantiomerically pure (R)-1-Methylindene is limited, this guide provides researchers and drug development professionals with the necessary information to obtain this valuable chiral building block. Through the application of chiral resolution techniques, particularly HPLC, or the development of asymmetric synthetic routes, high-purity (R)-1-Methylindene can be accessed. Its use in the synthesis of novel drug candidates will allow for a more precise understanding of the role of stereochemistry in their biological activity, ultimately contributing to the development of safer and more effective medicines.
References
- 1. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. Chiral drugs - Wikipedia [en.wikipedia.org]
Molecular formula and weight of 1-Methylindene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methylindene, a substituted derivative of indene, is a bicyclic aromatic hydrocarbon with significant applications in organic synthesis and materials science. This technical guide provides a comprehensive overview of its core chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its reactivity. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and chemical research, providing the foundational information necessary for the effective utilization of 1-Methylindene in scientific endeavors.
Core Properties of 1-Methylindene
1-Methylindene is a colorless to pale yellow liquid with a characteristic aromatic odor. It is largely insoluble in water but demonstrates good solubility in common organic solvents.[1]
Molecular and Physical Data
The fundamental molecular and physical properties of 1-Methylindene are summarized in the table below for quick reference.
| Property | Value |
| Molecular Formula | C₁₀H₁₀[2] |
| Molecular Weight | 130.19 g/mol |
| CAS Number | 767-59-9[2] |
| Appearance | Colorless to pale yellow liquid[1] |
| Boiling Point | 199 °C at 760 mmHg[3] |
| Density | 0.987 g/cm³[3] |
| Refractive Index | 1.561[3] |
Synthesis of 1-Methylindene
While a variety of methods exist for the synthesis of substituted indenes, a common approach involves the cyclization of appropriate precursors. One illustrative, though not direct, synthesis of a methylated indene derivative involves the reaction of a Grignard reagent with a bromo-indene precursor. For instance, 5-methyl-1H-indene can be synthesized from 1H-indene, 5-bromo-, and methylmagnesium bromide.
A detailed, generalized protocol for the synthesis of a methylindene, adapted from related syntheses, is provided below.
Experimental Protocol: Synthesis of a Methylated Indene
Materials:
-
Appropriate bromo-indene precursor
-
Methylmagnesium bromide solution in a suitable solvent (e.g., diethyl ether)
-
Anhydrous diethyl ether
-
A solution of a nickel catalyst, such as [nickel(II)dichloride(1,3-bis(diphenylphosphino)propane)]
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and apparatus for inert atmosphere reactions
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon) is charged with the bromo-indene precursor and the nickel catalyst dissolved in anhydrous diethyl ether.
-
Grignard Reaction: The methylmagnesium bromide solution is added dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: The reaction mixture is typically heated to reflux and monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), to determine the consumption of the starting material.
-
Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude methylindene is then purified by a suitable method, such as flash column chromatography or distillation under reduced pressure.
Analytical Characterization
The identity and purity of 1-Methylindene are typically confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the 1-Methylindene molecule.
Sample Preparation:
-
Weigh approximately 5-10 mg of the 1-Methylindene sample.
-
Dissolve the sample in approximately 0.7 - 1.0 mL of a deuterated solvent (e.g., deuterochloroform, CDCl₃) in a clean vial.
-
Transfer the solution to a standard 5 mm NMR tube, ensuring the final solution height is adequate for the spectrometer.
Instrumental Parameters (General):
-
Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: Typically 8-16 scans for sufficient signal-to-noise.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Number of Scans: Significantly more scans are required than for ¹H NMR (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay: 2-5 seconds.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive analytical technique used to separate, identify, and quantify the components of a mixture. For 1-Methylindene, GC-MS can be used to determine its purity and confirm its molecular weight.
Sample Preparation:
-
Prepare a dilute solution of the 1-Methylindene sample in a volatile organic solvent, such as dichloromethane or hexane. A typical concentration is in the range of 10-100 µg/mL.
Instrumental Parameters (General, based on ASTM D5769 for aromatic hydrocarbons): [4][5][6]
-
Gas Chromatograph:
-
Column: A non-polar capillary column, such as one with a 5% diphenyl/95% dimethylpolysiloxane stationary phase (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector: Split/splitless injector, typically operated in split mode to prevent column overload.
-
Temperature Program: An initial oven temperature of around 40-60 °C, held for a few minutes, followed by a temperature ramp (e.g., 10-20 °C/min) to a final temperature of 250-300 °C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or ion trap.
-
Scan Range: A mass-to-charge ratio (m/z) range of approximately 40-300 amu.
-
Reactivity and Potential Applications
1-Methylindene exhibits reactivity characteristic of both its aromatic and olefinic components. It can undergo various chemical transformations, making it a versatile building block in organic synthesis.
Diels-Alder Reaction
The conjugated diene system within the five-membered ring of 1-Methylindene allows it to participate in Diels-Alder reactions, a powerful [4+2] cycloaddition for the formation of six-membered rings.[7][8][9][10][11] This reactivity opens avenues for the synthesis of complex polycyclic structures.
Caption: Generalized Diels-Alder reaction of 1-Methylindene.
Isomerization
1-Methylindene can undergo isomerization to its more stable isomers, such as 3-methylindene, particularly under thermal or base-catalyzed conditions. This rearrangement typically proceeds through 1,3-hydride shifts.
Caption: Isomerization of 1-Methylindene to 3-Methylindene.
Conclusion
This technical guide has provided a detailed overview of the key properties, synthesis, and characterization of 1-Methylindene. The experimental protocols and reaction schemes presented herein are intended to equip researchers and drug development professionals with the necessary information to effectively work with this versatile compound. Further research into the biological activities and applications of 1-Methylindene and its derivatives may unveil new opportunities in medicinal chemistry and materials science.
References
- 1. tdi-bi.com [tdi-bi.com]
- 2. 1H-Indene, 1-methyl- [webbook.nist.gov]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. ASTM D5769 - Standard Test Method by GC-MS [scioninstruments.com]
- 6. agilent.com [agilent.com]
- 7. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 8. Khan Academy [khanacademy.org]
- 9. m.youtube.com [m.youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. youtube.com [youtube.com]
The Genesis of Chirality in Indene Chemistry: A Technical Guide to Discovery and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chiral indene derivatives have emerged as a cornerstone in modern synthetic chemistry, finding pivotal applications as versatile ligands in asymmetric catalysis and as privileged scaffolds in pharmaceutical development. Their unique structural and electronic properties have enabled the synthesis of complex molecules with high stereocontrol. This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of chiral indene derivatives. It delves into the key synthetic methodologies, presents quantitative data for prominent reactions, and outlines detailed experimental protocols for their preparation. Furthermore, this guide illustrates the logical workflows of key synthetic strategies through detailed diagrams, offering a valuable resource for researchers and professionals in the field.
Introduction: The Rise of Chiral Indenes
The indene framework, a bicyclic aromatic hydrocarbon consisting of a benzene ring fused to a cyclopentadiene ring, has long been a subject of chemical investigation. However, the introduction of chirality to the indene scaffold unlocked a new realm of possibilities, particularly in the field of asymmetric catalysis. The strategic placement of substituents to create stereogenic centers has led to the development of a diverse library of chiral indene ligands and synthons. These molecules have proven instrumental in a wide array of enantioselective transformations, including hydrogenations, C-C bond formations, and cycloadditions.
The significance of chiral indenes extends beyond catalysis into the realm of medicinal chemistry. The rigid indane backbone, the saturated counterpart of indene, is a common motif in biologically active compounds. The ability to synthesize enantiomerically pure indene derivatives provides access to chiral building blocks for the development of novel therapeutics with improved efficacy and reduced side effects. The importance of chirality in drug action is well-established, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles[1][2][3][4][5].
Historical Perspective: Milestones in Chiral Indene Synthesis
The development of chiral indene chemistry is intrinsically linked to the broader advancements in asymmetric catalysis. While early work focused on the synthesis and resolution of racemic indene derivatives, the true potential of these compounds was realized with the advent of catalytic enantioselective methods.
A significant leap forward came with the application of transition metal catalysis. Inspired by the seminal work of Noyori and others in asymmetric hydrogenation using chiral phosphine ligands, researchers began to explore the use of chiral ligands to control the stereochemistry of reactions involving indene substrates[1][6].
Key historical developments include:
-
Early Functionalization: Initial efforts focused on the functionalization of the indene core through reactions such as electrophilic additions and metalations. These methods, while effective for creating substituted indenes, often resulted in racemic mixtures.
-
Chiral Auxiliaries: The use of chiral auxiliaries attached to the indene scaffold was an early strategy to induce stereoselectivity. While successful in some cases, this approach required additional synthetic steps for the attachment and removal of the auxiliary.
-
Catalytic Asymmetric Synthesis: The true revolution in chiral indene synthesis arrived with the development of catalytic asymmetric methods. These approaches utilize a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Seminal contributions in this area include the use of chiral rhodium, palladium, and copper catalysts.
Key Synthetic Methodologies
The synthesis of chiral indene derivatives has been achieved through a variety of elegant and efficient methods. These can be broadly categorized into two main approaches: the enantioselective functionalization of a pre-existing indene core and the construction of the chiral indene skeleton from acyclic precursors.
Rhodium-Catalyzed Asymmetric Addition to Indenes
One of the most powerful methods for the synthesis of chiral indane derivatives is the rhodium-catalyzed asymmetric addition of arylboron reagents to substituted indenes. This reaction provides access to 2-arylindanes with high yields and excellent enantioselectivity[7][8].
A notable feature of this reaction is the mechanistic pathway, which can involve a 1,4-rhodium shift before protonation of the benzylrhodium intermediate[7][8].
Experimental Protocol: Rh-Catalyzed Asymmetric Addition of p-Tolylboronic Acid to 7-Phenyl-1H-indene [7]
-
To a reaction vessel under an inert atmosphere, add 7-phenyl-1H-indene (1a), p-tolylboronic acid (2a, 3.0 equiv), [RhCl(cod)]₂ (5 mol % Rh), and (R)-BINAP (6 mol %).
-
Add anhydrous 1,4-dioxane as the solvent, followed by K₃PO₄ (1.0 equiv).
-
Heat the reaction mixture at 60 °C for 20 hours.
-
After cooling to room temperature, quench the reaction and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield the desired 2-(p-tolyl)-7-phenylindane.
-
Determine the enantiomeric excess by HPLC analysis on a chiral stationary phase.
Asymmetric Brønsted Acid Catalysis
Chiral Brønsted acids have emerged as powerful catalysts for a variety of enantioselective transformations. In the context of indene synthesis, they have been successfully employed in the asymmetric iminium ion cyclization of 2-alkenylbenzaldimines to afford chiral 1-aminoindenes[9]. This method is particularly valuable for the synthesis of precursors to bioactive molecules such as (S)-rasagiline[9].
Experimental Protocol: Enantioselective Synthesis of 1-Aminoindene Derivatives [9]
-
Dissolve the 2-alkenylbenzaldimine substrate in a suitable solvent (e.g., toluene) in a dry reaction flask under an inert atmosphere.
-
Add the chiral N-triflyl phosphoramide catalyst (a BINOL-derived Brønsted acid).
-
Stir the reaction mixture at the specified temperature until completion (monitored by TLC or LC-MS).
-
Quench the reaction and perform an aqueous workup.
-
Purify the product by flash column chromatography.
-
Determine the enantiomeric excess using chiral HPLC.
Palladium-Catalyzed Asymmetric Cyclizations
Palladium catalysis has been instrumental in the development of numerous methods for the construction of complex molecular architectures. For the synthesis of chiral spiro-indenes, a palladium-catalyzed asymmetric (4 + 2) dipolar cyclization of vinylbenzoxazinanones and 1-diazonaphthalene-2(1H)-ones has been developed[10]. This reaction allows for the creation of chiral spiro-indenes bearing all-carbon quaternary stereocenters with high enantio- and diastereoselectivity[10].
Experimental Protocol: Pd-Catalyzed Asymmetric (4 + 2) Dipolar Cyclization [10]
-
In a glovebox, charge a flame-dried Schlenk tube with the palladium catalyst and the chiral ligand.
-
Add the vinylbenzoxazinanone and 1-diazonaphthalene-2(1H)-one substrates.
-
Add the appropriate solvent and any necessary additives.
-
Stir the reaction mixture at the designated temperature for the specified time.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain the chiral spiro-indene product.
-
Analyze the enantiomeric excess by chiral HPLC.
Quantitative Data Summary
The following tables summarize the quantitative data for the key synthetic methodologies described above, providing a comparative overview of their efficiency and stereoselectivity.
Table 1: Rhodium-Catalyzed Asymmetric Addition of Arylboronic Acids to Substituted Indenes [7]
| Entry | Indene Substrate (1) | Arylboronic Acid (2) | Product (3) | Yield (%) | ee (%) |
| 1 | 7-Phenyl-1H-indene (1a) | p-Tolylboronic acid (2a) | 3aa | 76 | 95 |
| 2 | 7-(4-Methoxyphenyl)-1H-indene | p-Tolylboronic acid (2a) | 3ba | 75 | 97 |
| 3 | 7-(4-Fluorophenyl)-1H-indene | p-Tolylboronic acid (2a) | 3da | 65 | 96 |
| 4 | 7-(4-(Trifluoromethyl)phenyl)-1H-indene | p-Tolylboronic acid (2a) | 3ea | 55 | 79 |
Table 2: Enantioselective Synthesis of 1-Aminoindene Derivatives via Brønsted Acid Catalysis [9]
| Substrate | Catalyst Loading (mol%) | Solvent | Yield (%) | ee (%) |
| 2-Vinylbenzaldimine | 5 | Toluene | 85 | 92 |
| 2-(Prop-1-en-2-yl)benzaldimine | 5 | Toluene | 82 | 95 |
| 2-(But-1-en-2-yl)benzaldimine | 5 | Toluene | 78 | 90 |
Table 3: Palladium-Catalyzed Asymmetric (4 + 2) Dipolar Cyclization for Chiral Spiro-indenes [10]
| Vinylbenzoxazinanone | 1-Diazonaphthalene-2(1H)-one | Ligand | Yield (%) | dr | ee (%) |
| N-Boc-vinylbenzoxazinanone | Unsubstituted | L1 | 85 | >20:1 | 95 |
| N-Cbz-vinylbenzoxazinanone | Unsubstituted | L1 | 82 | >20:1 | 94 |
| N-Boc-vinylbenzoxazinanone | 6-Bromo- | L1 | 78 | 19:1 | 92 |
Visualization of Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical workflows of the key synthetic methodologies for chiral indene derivatives.
Applications in Asymmetric Catalysis and Drug Development
Chiral indene derivatives have proven to be highly effective ligands in a variety of asymmetric catalytic reactions. Their rigid backbone and tunable steric and electronic properties allow for precise control of the chiral environment around the metal center. This has led to high levels of enantioselectivity in reactions such as:
-
Asymmetric Hydrogenation: Chiral indene-based ligands have been successfully employed in the asymmetric hydrogenation of prochiral olefins and ketones.
-
C-C Bond Forming Reactions: As demonstrated, chiral indene derivatives are key in rhodium-catalyzed conjugate additions. They also find use in other C-C bond-forming reactions like Heck reactions and Suzuki couplings.
-
C-N Bond Forming Reactions: The synthesis of chiral amines and other nitrogen-containing compounds has been achieved using chiral indene ligands in catalytic amination reactions.
In drug development, chiral indene derivatives serve as valuable building blocks for the synthesis of complex pharmaceutical agents. The indane and indene motifs are present in a number of FDA-approved drugs and clinical candidates. The ability to synthesize these scaffolds in an enantiomerically pure form is crucial for optimizing their therapeutic effects and minimizing off-target toxicity. For instance, the development of single-enantiomer drugs has become increasingly important in the pharmaceutical industry to improve safety and efficacy[2][5].
Conclusion and Future Outlook
The discovery and development of chiral indene derivatives represent a significant advancement in the field of organic chemistry. From their early beginnings to the sophisticated catalytic methods available today, the synthesis of these valuable compounds has become increasingly efficient and selective. The applications of chiral indenes in asymmetric catalysis and drug development continue to expand, driven by the ongoing demand for enantiomerically pure molecules.
Future research in this area is likely to focus on the development of even more efficient and sustainable synthetic methods. This may include the use of earth-abundant metal catalysts, organocatalysis, and biocatalysis. Furthermore, the exploration of novel chiral indene scaffolds with unique electronic and steric properties will undoubtedly lead to the discovery of new and more effective catalysts and therapeutic agents. The continued synergy between synthetic innovation and practical application will ensure that chiral indene derivatives remain at the forefront of chemical research for years to come.
References
- 1. nobelprize.org [nobelprize.org]
- 2. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chirality in Pharmaceuticals: The Impact of Molecular Handedness on Medicine – Chiralpedia [chiralpedia.com]
- 5. mdpi.com [mdpi.com]
- 6. scholar.google.com [scholar.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enantioselective Synthesis of Chiral Indane Derivatives by Rhodium-Catalyzed Addition of Arylboron Reagents to Substituted Indenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enantioselective synthesis of 1-aminoindene derivatives via asymmetric Brønsted acid catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. oaepublish.com [oaepublish.com]
Methodological & Application
Application Notes and Protocols: Enantioselective Synthesis Utilizing (R)-1-Methylindene Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development, as the biological activity of chiral molecules is often confined to a single enantiomer. Chiral indene derivatives have emerged as a versatile class of ligands and synthons in asymmetric catalysis, facilitating a range of enantioselective transformations. This document focuses on the application of (R)-1-Methylindene derivatives in enantioselective synthesis. However, based on a comprehensive review of the current scientific literature, specific and detailed applications of (R)-1-Methylindene derivatives in enantioselective catalysis, complete with quantitative data and explicit experimental protocols, are not extensively documented.
Therefore, this document will outline a general framework and hypothetical applications based on the known reactivity of similar chiral indenyl systems. This is intended to serve as a conceptual guide for researchers interested in exploring the potential of (R)-1-Methylindene derivatives in asymmetric synthesis, rather than a direct protocol from published studies.
Conceptual Applications of (R)-1-Methylindene Derivatives
(R)-1-Methylindene, with its defined stereocenter, offers a chiral scaffold that can be elaborated into various ligands for transition metal catalysis. The indenyl moiety is known to coordinate to metals in a η⁵-fashion, and the methyl group at the stereogenic center can influence the steric environment around the metal, thereby inducing enantioselectivity in catalytic reactions.
Potential areas of application for metal complexes of (R)-1-Methylindene derivatives include:
-
Asymmetric Hydrogenation: Rhodium or Iridium complexes bearing chiral phosphine-functionalized (R)-1-Methylindenyl ligands could potentially catalyze the asymmetric hydrogenation of prochiral olefins, ketones, and imines.
-
Asymmetric C-H Activation: Palladium, Rhodium, or Iridium catalysts with (R)-1-Methylindenyl ligands might be employed in enantioselective C-H functionalization reactions, a rapidly growing field in organic synthesis.
-
Asymmetric Cycloaddition Reactions: Chiral Lewis acids derived from (R)-1-Methylindene could be explored as catalysts for enantioselective Diels-Alder or other cycloaddition reactions.
Hypothetical Experimental Protocol: Asymmetric Hydrogenation of a Prochiral Olefin
The following is a generalized, hypothetical protocol for the asymmetric hydrogenation of a model substrate, such as methyl (Z)-α-acetamidocinnamate, using a rhodium catalyst bearing a hypothetical phosphine-functionalized (R)-1-Methylindene ligand. This protocol is for illustrative purposes only and has not been validated experimentally based on available literature.
Table 1: Hypothetical Reaction Parameters and Expected Outcomes
| Entry | Catalyst Loading (mol%) | H₂ Pressure (bar) | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1 | 1.0 | 10 | 25 | 12 | >99 | 85 (R) |
| 2 | 0.5 | 10 | 25 | 24 | >99 | 84 (R) |
| 3 | 1.0 | 5 | 25 | 24 | 95 | 86 (R) |
| 4 | 1.0 | 10 | 40 | 6 | >99 | 80 (R) |
Materials:
-
(R)-1-Methylindene-derived phosphine ligand
-
[Rh(COD)₂]BF₄
-
Methyl (Z)-α-acetamidocinnamate
-
Anhydrous, degassed methanol
-
High-pressure hydrogenation vessel
-
Standard Schlenk line and inert atmosphere techniques (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation (in situ): In a glovebox, to a Schlenk flask charged with [Rh(COD)₂]BF₄ (1.0 mol%), add a solution of the (R)-1-Methylindene-derived phosphine ligand (1.1 mol%) in anhydrous, degassed methanol (5 mL). Stir the mixture at room temperature for 30 minutes to allow for complex formation.
-
Reaction Setup: In a separate flask, dissolve methyl (Z)-α-acetamidocinnamate (1.0 mmol) in anhydrous, degassed methanol (10 mL).
-
Hydrogenation: Transfer the substrate solution to the hydrogenation vessel. Using a cannula, transfer the prepared catalyst solution to the hydrogenation vessel under an inert atmosphere.
-
Pressurization and Reaction: Seal the hydrogenation vessel, purge with hydrogen gas three times, and then pressurize to the desired pressure (e.g., 10 bar). Stir the reaction mixture at the specified temperature (e.g., 25 °C) for the designated time (e.g., 12 hours).
-
Work-up and Analysis: After the reaction is complete, carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel. The conversion and enantiomeric excess of the product, N-acetyl-D-phenylalanine methyl ester, can be determined by chiral HPLC analysis.
Visualizations
The following diagrams illustrate the conceptual workflow and potential catalytic cycle for the hypothetical asymmetric hydrogenation.
Caption: Hypothetical workflow for asymmetric hydrogenation.
Caption: A conceptual catalytic cycle for hydrogenation.
While the direct application of (R)-1-Methylindene derivatives in enantioselective synthesis is not well-documented in the current literature, their structural features suggest significant potential. The development of novel chiral ligands derived from (R)-1-Methylindene and their subsequent application in asymmetric catalysis represents a promising area for future research. The synthesis and evaluation of such catalysts in various enantioselective transformations are needed to fully elucidate their utility and to provide the detailed application notes and protocols that are currently lacking. Researchers in the field are encouraged to explore this untapped potential to expand the toolkit of chiral catalysts for the synthesis of valuable enantiopure molecules.
Application Note: Proposed Asymmetric Synthesis of (R)-1-Methylindene
Despite a comprehensive search for a specific experimental protocol for the synthesis of (R)-1-Methylindene, a detailed, validated procedure from a peer-reviewed source could not be located. The synthesis of this specific chiral molecule appears to be a niche area of research with limited publicly available data.
However, based on established principles of asymmetric synthesis and methodologies for the alkylation of indene derivatives found in the literature, a plausible experimental approach can be conceptualized. This application note outlines a theoretical protocol based on asymmetric deprotonation and methylation of indene, a common strategy for creating chiral centers adjacent to a planar moiety.
Introduction
(R)-1-Methylindene is a chiral organic compound with potential applications in the synthesis of specialized polymers, chiral ligands for asymmetric catalysis, and as a building block in medicinal chemistry. The development of a stereoselective synthesis is crucial for accessing the pure (R)-enantiomer, which may exhibit distinct biological or chemical properties compared to its (S)-enantiomer or the racemic mixture. This document proposes an experimental protocol for the synthesis of (R)-1-Methylindene, drawing upon established methods for the asymmetric alkylation of prochiral carbon acids like indene.
Proposed Synthetic Pathway
The proposed synthesis involves the enantioselective deprotonation of indene using a chiral lithium amide base, followed by quenching the resulting anion with an electrophilic methylating agent. The chirality of the base is intended to control the stereochemistry of the newly formed stereocenter at the C1 position of the indene ring.
Experimental Protocol
Materials and Methods
| Reagent/Material | Supplier | Grade |
| Indene | Sigma-Aldrich | 99% |
| (R)-(-)-N-Lithio-α-methylbenzylamine | Strem Chemicals | 0.5 M in hexanes |
| Methyl iodide (MeI) | Acros Organics | 99.5% |
| Anhydrous Tetrahydrofuran (THF) | EMD Millipore | DriSolv® |
| Diethyl ether (Et2O) | Fisher Scientific | Anhydrous |
| Saturated aq. Ammonium Chloride (NH4Cl) | VWR Chemicals | |
| Anhydrous Magnesium Sulfate (MgSO4) | Sigma-Aldrich | |
| Deuterated Chloroform (CDCl3) | Cambridge Isotope Labs | 99.8% D |
Procedure
-
Reaction Setup: A 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is flame-dried under a stream of nitrogen and allowed to cool to room temperature.
-
Addition of Indene: The flask is charged with anhydrous tetrahydrofuran (THF, 40 mL) via syringe. Indene (1.0 g, 8.61 mmol) is then added to the stirred solvent.
-
Deprotonation: The solution is cooled to -78 °C in a dry ice/acetone bath. A solution of (R)-(-)-N-Lithio-α-methylbenzylamine (1.2 eq, 10.33 mmol, 20.7 mL of 0.5 M solution in hexanes) is added dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C. The resulting solution is stirred at -78 °C for 2 hours.
-
Methylation: Methyl iodide (1.5 eq, 12.92 mmol, 0.81 mL) is added dropwise to the reaction mixture at -78 °C. The reaction is stirred at this temperature for 4 hours.
-
Quenching and Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (20 mL) at -78 °C. The mixture is allowed to warm to room temperature. The aqueous layer is separated and extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine (20 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford (R)-1-Methylindene as a colorless oil.
Characterization
The purified product would be characterized by:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and purity.
-
Chiral HPLC or GC: To determine the enantiomeric excess (ee) of the (R)-1-Methylindene.
-
Optical Rotation: To measure the specific rotation of the enantiomerically enriched product.
Data Presentation (Hypothetical)
The following table summarizes the expected quantitative data for this proposed synthesis.
| Parameter | Expected Value |
| Starting Material (Indene) | 1.0 g (8.61 mmol) |
| Chiral Base | (R)-(-)-N-Lithio-α-methylbenzylamine (1.2 eq) |
| Methylating Agent | Methyl Iodide (1.5 eq) |
| Reaction Temperature | -78 °C |
| Reaction Time | 6 hours |
| Expected Yield | 70-80% |
| Expected Enantiomeric Excess (ee) | >90% |
| Appearance | Colorless oil |
Visualizations
Experimental Workflow
Caption: Workflow for the proposed asymmetric synthesis of (R)-1-Methylindene.
Signaling Pathway (Logical Relationship)
Caption: Logical flow of the asymmetric methylation of indene.
Disclaimer: This protocol is a theoretical construct based on established chemical principles and has not been experimentally validated. Researchers should exercise caution and perform small-scale trials to optimize reaction conditions. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
Application of (R)-1-Methylindene in Pharmaceutical Intermediate Synthesis: Application Notes and Protocols
(R)-1-Methylindene , a chiral aromatic hydrocarbon, holds significant potential as a versatile starting material for the enantioselective synthesis of various pharmaceutical intermediates. Its rigid, chiral scaffold can be strategically functionalized to introduce key pharmacophoric elements, making it a valuable building block in modern drug discovery and development. This document provides detailed application notes and protocols for the utilization of (R)-1-Methylindene in the synthesis of key pharmaceutical intermediates, with a focus on the anti-Parkinson's agent, Rasagiline.
Synthesis of (R)-1-Aminoindan: A Key Intermediate
A primary application of chiral indene derivatives lies in the synthesis of (R)-1-aminoindan, a crucial intermediate for numerous pharmaceuticals, most notably Rasagiline. While many synthetic routes commence from 1-indanone, a plausible and stereospecific pathway can be envisioned starting from (R)-1-Methylindene. This proposed route involves a sequence of stereoretentive reactions to convert the methylindene into the desired aminoindan.
Caption: Proposed synthetic pathway from (R)-1-Methylindene to (R)-1-Aminoindan.
Application in the Synthesis of Rasagiline
(R)-1-Aminoindan is the direct precursor to Rasagiline , a potent and selective irreversible inhibitor of monoamine oxidase B (MAO-B) used for the treatment of Parkinson's disease. The synthesis involves the N-alkylation of (R)-1-aminoindan with propargyl chloride or a related propargylating agent.
Caption: Synthesis of Rasagiline from (R)-1-Aminoindan.
Quantitative Data Summary
The following table summarizes the reported yields and purity for the synthesis of Rasagiline from (R)-1-aminoindan, highlighting the efficiency of this synthetic step.
| Step | Reactants | Catalyst/Base | Solvent | Temperature | Time (h) | Yield (%) | Purity (%) | Reference |
| N-propargylation of (R)-1-aminoindan | (R)-1-Aminoindan, Propargyl Chloride | K₂CO₃ | Acetonitrile | 60 °C | 16 | 44 | - | EP0436492B1 |
| N-propargylation of trifluoroacetyl-protected (R)-1-aminoindan | N-trifluoroacetyl-(R)-1-aminoindan, Propargylating agent | Various bases | Various | - | - | 88-98 | >97.5 (HPLC) | US8901352B2[1] |
| Final salt formation with methanesulfonic acid | Rasagiline free base, Methanesulfonic acid | - | Isopropanol | Reflux | 1 | 98 | - | ChemicalBook |
Experimental Protocols
Proposed Protocol for the Synthesis of (R)-1-Aminoindan from (R)-1-Methylindene
Disclaimer: The following is a generalized protocol for a proposed synthetic route and may require optimization.
Step 1: Hydroboration-Oxidation to (1R,2R)-1-Methylindan-2-ol
-
To a solution of (R)-1-Methylindene (1.0 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of borane-tetrahydrofuran complex (BH₃·THF, 1.0 M in THF, 1.1 eq) dropwise.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Cool the reaction to 0 °C and slowly add a 3 M aqueous solution of sodium hydroxide (3.0 eq), followed by the dropwise addition of 30% hydrogen peroxide (3.0 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (1R,2R)-1-Methylindan-2-ol.
Step 2: Oxidation to (R)-1-Methylindan-2-one
-
To a solution of (1R,2R)-1-Methylindan-2-ol (1.0 eq) in dichloromethane (CH₂Cl₂), add pyridinium chlorochromate (PCC, 1.5 eq) in one portion.
-
Stir the reaction mixture at room temperature for 2-3 hours until the starting material is consumed (monitored by TLC).
-
Filter the mixture through a pad of silica gel, washing with additional CH₂Cl₂.
-
Concentrate the filtrate under reduced pressure to yield crude (R)-1-Methylindan-2-one, which can be used in the next step without further purification.
Step 3 & 4: Oximation and Reduction to (R)-1-Aminoindan
-
Dissolve the crude (R)-1-Methylindan-2-one (1.0 eq) in ethanol, and add hydroxylamine hydrochloride (1.2 eq) and pyridine (1.5 eq).
-
Heat the mixture to reflux for 1-2 hours.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Dissolve the resulting crude oxime in ethanol and add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.
-
Filter the catalyst through Celite and concentrate the filtrate to obtain crude (R)-1-aminoindan. Further purification can be achieved by distillation or salt formation.
Protocol for the Synthesis of Rasagiline from (R)-1-Aminoindan
This protocol is based on established literature procedures.
-
To a solution of (R)-1-aminoindan (1.0 eq) in acetonitrile, add potassium carbonate (K₂CO₃, 2.0 eq).
-
Add propargyl chloride (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to 60 °C and stir for 16 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude Rasagiline free base.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield pure Rasagiline.
For the Mesylate Salt Formation:
-
Dissolve the purified Rasagiline free base in isopropanol.
-
Add methanesulfonic acid (1.0 eq) dropwise while stirring.
-
Heat the mixture to reflux for 1 hour, then cool to allow for precipitation of the salt.
-
Filter the solid, wash with cold isopropanol, and dry under vacuum to obtain Rasagiline mesylate.
Conclusion
(R)-1-Methylindene presents a promising chiral starting material for the enantioselective synthesis of valuable pharmaceutical intermediates. The proposed synthetic pathway to (R)-1-aminoindan offers a potential route to access this key building block with high stereochemical control. The subsequent well-established conversion to Rasagiline demonstrates the utility of chiral indane derivatives in the pharmaceutical industry. Further exploration of reactions involving (R)-1-Methylindene is warranted to unlock its full potential in the development of novel therapeutics.
References
Application Notes and Protocols: (R)-1-Methylindene and its Derivatives in Stereoselective Reactions
For Researchers, Scientists, and Drug Development Professionals
While direct applications of (R)-1-methylindene in stereoselective reactions are not extensively documented in publicly available literature, the chiral indene scaffold is a crucial component in the design of advanced chiral ligands and catalysts for asymmetric synthesis. These derivatives are instrumental in producing enantiomerically pure compounds, a critical requirement in drug development and fine chemical synthesis. This document provides an overview of the mechanistic principles and potential applications of chiral indene derivatives in stereoselective reactions, along with generalized experimental protocols.
Introduction: The Role of Chiral Indene Scaffolds in Asymmetric Catalysis
The indene framework, a bicyclic aromatic hydrocarbon, offers a rigid and tunable platform for the development of chiral ligands. The stereogenic center, as exemplified by the methyl group in (R)-1-methylindene, can direct the stereochemical outcome of a reaction when the indene derivative is incorporated into a metal complex catalyst. The primary mechanism of action involves the creation of a chiral environment around the metal center, which then selectively activates one of two enantiotopic faces of a prochiral substrate or one of two enantiomeric reactants.
Derivatives of indene have been successfully employed in the synthesis of chiral ligands for a variety of transition-metal-catalyzed reactions. These ligands often feature planar or central chirality, which is transferred to the catalytic cycle to induce high levels of enantioselectivity.
Key Applications and Mechanistic Insights
Chiral indene derivatives have shown promise in several classes of stereoselective reactions. Below are examples of potential applications and the underlying mechanistic principles.
Enantioselective C-H Arylation
Chiral rhodium complexes bearing indenido ligands have been utilized in the enantioselective C-H arylation of heterocycles. The mechanism involves the coordination of the chiral ligand to the rhodium center, creating a chiral pocket that directs the C-H activation and subsequent coupling steps.
Generalized Mechanism:
-
Oxidative Addition: The active Rh(I) catalyst undergoes oxidative addition to an aryl halide.
-
C-H Activation: The prochiral substrate coordinates to the chiral Rh(III) complex, and the chiral ligand environment dictates which enantiotopic C-H bond is activated.
-
Reductive Elimination: The aryl and substrate moieties couple, and the chiral product is released, regenerating the Rh(I) catalyst.
Asymmetric Hydrogenation
While not directly documented for 1-methylindene, chiral ligands based on fused ring systems are staples in asymmetric hydrogenation. A chiral indene-based phosphine ligand, for instance, could create a chiral environment around a rhodium or iridium center to facilitate the enantioselective reduction of prochiral olefins or ketones.
Generalized Mechanism:
-
Substrate Coordination: The prochiral substrate coordinates to the chiral metal-hydride complex.
-
Migratory Insertion: The hydride migrates to one of the carbons of the double bond. The chiral ligand ensures this insertion occurs on a specific face of the substrate.
-
Hydrogenolysis: The resulting metal-alkyl intermediate reacts with H₂ to release the chiral product and regenerate the metal-hydride catalyst.
Experimental Protocols
The following are generalized protocols for stereoselective reactions that could employ chiral indene-derived catalysts. Researchers should optimize these conditions for their specific substrates and catalytic systems.
Protocol: Enantioselective C-H Arylation of Benzo[h]quinoline
This protocol is adapted from methodologies using chiral helicene-indenido rhodium complexes.
Materials:
-
Benzo[h]quinoline
-
1-Diazonaphthoquinone
-
[Rh(cod)₂]BF₄ (cod = 1,5-cyclooctadiene)
-
Chiral Indene-Derived Ligand
-
Anhydrous, degassed solvent (e.g., 1,2-dichloroethane)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
In a glovebox, add the chiral indene-derived ligand (0.011 mmol) and [Rh(cod)₂]BF₄ (0.010 mmol) to a vial.
-
Add anhydrous, degassed 1,2-dichloroethane (1.0 mL) and stir the mixture at room temperature for 30 minutes to pre-form the catalyst.
-
In a separate vial, dissolve benzo[h]quinoline (0.20 mmol) and 1-diazonaphthoquinone (0.24 mmol) in 1,2-dichloroethane (1.0 mL).
-
Transfer the substrate solution to the catalyst solution.
-
Stir the reaction mixture at the desired temperature (e.g., 60 °C) for the specified time (e.g., 12-24 hours), monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Protocol: Asymmetric Hydrogenation of a Prochiral Ketone
This is a general protocol that would require a suitable chiral indene-phosphine ligand.
Materials:
-
Prochiral ketone (e.g., acetophenone)
-
[Rh(cod)₂]BF₄ or [Ir(cod)Cl]₂
-
Chiral Indene-Phosphine Ligand
-
Anhydrous, degassed solvent (e.g., methanol, dichloromethane)
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure hydrogenation reactor
Procedure:
-
In a glovebox, charge a vial with the rhodium or iridium precursor (0.005 mmol) and the chiral indene-phosphine ligand (0.0055 mmol).
-
Add the degassed solvent (2.0 mL) and stir to form the catalyst solution.
-
Transfer the catalyst solution to the autoclave.
-
Add a solution of the prochiral ketone (1.0 mmol) in the same solvent (3.0 mL).
-
Seal the autoclave, purge with hydrogen gas several times, and then pressurize to the desired pressure (e.g., 10-50 bar).
-
Stir the reaction at the desired temperature (e.g., 25-50 °C) until hydrogen uptake ceases or for a predetermined time.
-
Carefully vent the autoclave and purge with an inert gas.
-
Remove the reaction mixture and concentrate under reduced pressure.
-
Determine the conversion by GC or NMR and the enantiomeric excess by chiral GC or HPLC.
Data Presentation
Quantitative data from hypothetical stereoselective reactions using a chiral indene-derived catalyst are summarized below for illustrative purposes.
| Entry | Substrate | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Benzo[h]quinoline | 5 | DCE | 60 | 12 | 85 | 92 |
| 2 | Acetophenone | 1 | MeOH | 30 | 24 | 99 | 88 |
| 3 | Methyl Acrylate | 2 | CH₂Cl₂ | 25 | 18 | 95 | 95 |
Visualizations
Logical Flow of Chiral Ligand Synthesis and Application
Caption: Workflow from chiral precursor to stereoselective reaction.
Generalized Catalytic Cycle for Asymmetric Transformation
Protocol for Palladium-Catalyzed Cross-Coupling Reactions with Indene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the functionalization of indene derivatives using palladium-catalyzed cross-coupling reactions. The methods described herein—Suzuki-Miyaura coupling, Heck reaction, Sonogashira coupling, and Buchwald-Hartwig amination—are foundational for the synthesis of complex organic molecules and are particularly relevant for the development of novel therapeutics and functional materials based on the indene scaffold.
Application Note 1: Suzuki-Miyaura Coupling for the Arylation of Indene Derivatives
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds between organoboron compounds and organic halides. This protocol details a ligand-free approach for the arylation of haloindene derivatives, which is advantageous for its simplicity and reduced cost.
Table 1: Summary of Reaction Conditions for Suzuki-Miyaura Coupling of a Haloindanone Precursor
| Parameter | Condition |
| Indene Substrate | 4-Bromo-2-methyl-indan-1-one |
| Coupling Partner | Arylboronic acid |
| Palladium Catalyst | Palladium(II) acetate (Pd(OAc)₂) |
| Base | Potassium carbonate (K₂CO₃) |
| Solvent | Polyethylene glycol 400 (PEG-400) |
| Temperature | 100 °C |
| Reaction Time | 1-3 hours |
| Catalyst Loading | 0.005 - 0.1 mol% |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from a procedure for the synthesis of 4-aryl-substituted 2-methyl-indanones, which are direct precursors to the corresponding indenes.
-
Reaction Setup: To a round-bottom flask, add 4-bromo-2-methyl-indan-1-one (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), and PEG-400 as the solvent.
-
Degassing: Seal the flask and degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add palladium(II) acetate (0.01 mol%).
-
Reaction: Heat the reaction mixture to 100 °C and stir for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After completion, cool the reaction mixture to room temperature and dilute with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the 4-aryl-2-methyl-indanone.
-
Conversion to Indene: The resulting indanone can be converted to the corresponding indene derivative through a subsequent reduction and dehydration sequence.
Application Note 2: Heck Reaction for the Arylation of Indene
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1] For indene, the regioselectivity of the arylation (α- or β-position) can be controlled by the choice of base and solvent.
Table 2: Summary of Conditions for Regioselective Heck Reaction of Indene
| Parameter | α-Selective Arylation | β-Selective Arylation |
| Indene Substrate | Indene | Indene |
| Coupling Partner | Aryl halide (Br, I) | Aryl halide (Br, I) |
| Palladium Catalyst | Pd₂(dba)₃ | Pd₂(dba)₃ |
| Ligand | XPhos | XPhos |
| Base | Potassium phenoxide (KOPh) | Cesium carbonate (Cs₂CO₃) |
| Solvent | Toluene | 1,4-Dioxane |
| Temperature | 100 °C | 100 °C |
| Reaction Time | 12-24 hours | 12-24 hours |
Experimental Protocol: α-Selective Heck Arylation
-
Reaction Setup: In a glovebox, add Pd₂(dba)₃ (1.0 mol%), XPhos (2.5 mol%), and potassium phenoxide (2.0 equiv.) to an oven-dried Schlenk tube.
-
Reagent Addition: Add toluene as the solvent, followed by the aryl halide (1.0 equiv.) and indene (2.0 equiv.).
-
Reaction: Seal the tube and heat the mixture in an oil bath at 100 °C for 12-24 hours.
-
Workup and Purification: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate and purify the residue by flash column chromatography to obtain the α-arylated indene.
Experimental Protocol: β-Selective Heck Arylation
-
Reaction Setup: In a glovebox, add Pd₂(dba)₃ (1.0 mol%), XPhos (2.5 mol%), and cesium carbonate (2.0 equiv.) to an oven-dried Schlenk tube.
-
Reagent Addition: Add 1,4-dioxane as the solvent, followed by the aryl halide (1.0 equiv.) and indene (2.0 equiv.).
-
Reaction: Seal the tube and heat the mixture in an oil bath at 100 °C for 12-24 hours.
-
Workup and Purification: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate and purify the residue by flash column chromatography to yield the β-arylated indene.
Application Note 3: Sonogashira Coupling for the Alkynylation of Indene Derivatives
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, and is a powerful tool for introducing alkynyl moieties.[2] The following is a general protocol adaptable for haloindene derivatives, based on established procedures for vinyl halides.[3]
Table 3: General Conditions for Sonogashira Coupling of a Haloindene
| Parameter | Condition |
| Indene Substrate | Haloindene (e.g., 2-Bromoindene) |
| Coupling Partner | Terminal alkyne |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ |
| Copper Co-catalyst | Copper(I) iodide (CuI) |
| Base | Diisopropylamine (DIPA) or Triethylamine (TEA) |
| Solvent | Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) |
| Temperature | Room temperature to 60 °C |
| Reaction Time | 3-12 hours |
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a solution of the haloindene (1.0 equiv.) in THF, add Pd(PPh₃)₂Cl₂ (2-5 mol%) and CuI (1-3 mol%).
-
Reagent Addition: Add diisopropylamine (3.0-5.0 equiv.) followed by the terminal alkyne (1.1-1.5 equiv.).
-
Reaction: Stir the reaction mixture at room temperature or heat to a gentle reflux (up to 60 °C) for 3-12 hours, monitoring by TLC.
-
Workup: Upon completion, dilute the reaction with diethyl ether and filter through a pad of celite.
-
Purification: Wash the filtrate with saturated aqueous ammonium chloride, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Application Note 4: Buchwald-Hartwig Amination of Indene Derivatives
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from amines and aryl or vinyl halides. This general protocol can be applied to the amination of haloindene derivatives.
Table 4: General Conditions for Buchwald-Hartwig Amination of a Haloindene
| Parameter | Condition |
| Indene Substrate | Haloindene (e.g., 3-Bromoindene) |
| Coupling Partner | Primary or secondary amine |
| Palladium Pre-catalyst | Pd₂(dba)₃ or Pd(OAc)₂ |
| Ligand | XPhos, RuPhos, or BINAP |
| Base | Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) |
| Solvent | Toluene or 1,4-Dioxane |
| Temperature | 80-110 °C |
| Reaction Time | 12-24 hours |
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with the palladium pre-catalyst (1-2 mol%), the phosphine ligand (2-4 mol%), and sodium tert-butoxide (1.5 equiv.).
-
Reagent Addition: Add toluene, the haloindene (1.0 equiv.), and the amine (1.2 equiv.).
-
Reaction: Seal the tube and heat the mixture in an oil bath at 80-110 °C for 12-24 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel, eluting with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
References
Application Notes and Protocols for the Biocatalytic Synthesis of Chiral Indene Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: Chiral indene frameworks are pivotal structural motifs in a multitude of pharmaceuticals and biologically active molecules. The stereochemistry of these compounds is often critical to their therapeutic efficacy and safety. Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis for producing enantiomerically pure chiral indenes and their precursors, primarily chiral indanols. This document provides detailed application notes and experimental protocols for the biocatalytic synthesis of these valuable chiral building blocks, leveraging the high stereoselectivity and mild operating conditions of enzymatic transformations.
Asymmetric Reduction of 1-Indanone to (S)-1-Indanol using Whole-Cell Biocatalysts
The enantioselective reduction of prochiral ketones is a direct and atom-economical approach to chiral alcohols. Whole-cell biocatalysis offers a robust and cost-effective method, as it circumvents the need for enzyme purification and provides in-situ cofactor regeneration.
Data Presentation
Table 1: Biocatalytic Reduction of 1-Indanone to (S)-1-Indanol using Lactobacillus paracasei BD71. [1]
| Parameter | Value |
| Biocatalyst | Lactobacillus paracasei BD71 (whole cells) |
| Substrate | 1-Indanone |
| Product | (S)-1-Indanol |
| Substrate Conc. | Not specified |
| Incubation Time | Not specified |
| Temperature | 30°C |
| Agitation Speed | 150 rpm |
| pH | 6.0 |
| Conversion | 93% |
| Enantiomeric Excess (e.e.) | >99% |
| Yield | 93% |
Experimental Protocol: Whole-Cell Bioreduction of 1-Indanone
This protocol is based on the findings reported for the synthesis of (S)-1-indanol using Lactobacillus paracasei BD71.[1]
1. Materials:
-
Lactobacillus paracasei BD71 culture
-
MRS broth (or suitable growth medium)
-
1-Indanone
-
Phosphate buffer (pH 6.0)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and incubator shaker
2. Procedure: a. Cultivation of Biocatalyst: Inoculate a sterile growth medium (e.g., MRS broth) with Lactobacillus paracasei BD71. Incubate the culture at the optimal growth temperature (e.g., 37°C) until it reaches the late exponential or early stationary phase. b. Cell Harvesting: Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C). Wash the cell pellet with phosphate buffer (pH 6.0) and resuspend it in the same buffer to the desired cell concentration. c. Bioreduction Reaction: i. In a reaction vessel, combine the washed cell suspension with 1-indanone. ii. Incubate the reaction mixture at 30°C with agitation at 150 rpm. iii. Monitor the progress of the reaction by periodically taking samples and analyzing them by chiral HPLC or GC. d. Product Extraction and Purification: i. Once the reaction has reached the desired conversion, terminate it by centrifuging to remove the cells. ii. Extract the supernatant with an equal volume of ethyl acetate three times. iii. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (S)-1-indanol. iv. Purify the product by column chromatography if necessary.
Visualization of Experimental Workflow
Deracemization of Racemic Indanols
Deracemization is an elegant strategy that allows for the theoretical 100% conversion of a racemate into a single enantiomer. This can be achieved through various biocatalytic approaches, including the combination of enantioselective oxidation and asymmetric reduction.
Data Presentation
Table 2: Deracemization of Racemic Alcohols using Combined Photooxidation and Biocatalytic Reduction. [1]
| Parameter | General Value Range |
| Biocatalyst | Ketoreductases (various) |
| Substrate | Racemic secondary alcohols |
| Product | (R)- or (S)-enantiomer |
| Reaction Conditions | Mild, photooxidation followed by enzymatic reduction |
| Conversion | Up to 95% |
| Enantiomeric Excess (e.e.) | Up to >99% |
| Yield | Up to 95% |
Experimental Protocol: General Deracemization of Racemic 1-Indanol
This protocol outlines a general procedure for the deracemization of racemic 1-indanol.
1. Materials:
-
Racemic 1-indanol
-
A suitable ketoreductase (or a whole-cell biocatalyst expressing an appropriate alcohol dehydrogenase)
-
Cofactor (e.g., NADH or NADPH) and a cofactor regeneration system (e.g., glucose/glucose dehydrogenase)
-
Buffer solution at optimal pH for the chosen enzyme
-
An enantioselective oxidizing agent or a biocatalyst for enantioselective oxidation
-
Organic solvent for extraction
2. Procedure: a. Enantioselective Oxidation: In a reaction vessel, dissolve racemic 1-indanol in a suitable buffer. Add the enantioselective oxidizing agent or biocatalyst. This step will selectively oxidize one enantiomer (e.g., the (R)-enantiomer) to 1-indanone, leaving the other enantiomer ((S)-1-indanol) untouched. b. Asymmetric Reduction: Once the oxidation is complete, add the ketoreductase and the cofactor with its regeneration system to the reaction mixture. The enzyme will reduce the in-situ generated 1-indanone to the desired enantiomer (in this case, (S)-1-indanol). c. Reaction Monitoring: Monitor the progress of both the oxidation and reduction steps by chiral HPLC or GC to determine the concentrations of both enantiomers of 1-indanol and 1-indanone. d. Work-up: Upon completion, extract the product as described in the previous protocol.
Visualization of Logical Relationship
Lipase-Catalyzed Kinetic Resolution of Racemic Indanol Precursors
Kinetic resolution is a widely employed biocatalytic method for separating enantiomers from a racemic mixture. Lipases are particularly versatile for this purpose, often used in the enantioselective acylation of racemic alcohols.
Data Presentation
Table 3: Lipase-Catalyzed Kinetic Resolution of Racemic Alcohols.
| Biocatalyst | Substrate | Acyl Donor | Product | Conversion (%) | e.e. (Substrate) (%) | e.e. (Product) (%) | Reference |
| Novozym 435 | Racemic secondary alcohols | Vinyl acetate | Acylated alcohol | ~50 | >99 | >99 | General Literature |
| Lipase PS | Racemic secondary alcohols | Vinyl acetate | Acylated alcohol | ~50 | >99 | >99 | General Literature |
Experimental Protocol: Lipase-Catalyzed Acylation of Racemic 1-Indanol
1. Materials:
-
Racemic 1-indanol
-
Immobilized lipase (e.g., Novozym 435 or Lipase PS)
-
Anhydrous organic solvent (e.g., hexane, toluene, or tert-butyl methyl ether)
-
Acyl donor (e.g., vinyl acetate, isopropenyl acetate)
-
Molecular sieves (optional, to maintain anhydrous conditions)
2. Procedure: a. Reaction Setup: In a dry flask, dissolve racemic 1-indanol in the anhydrous organic solvent. Add the immobilized lipase and the acyl donor. If necessary, add activated molecular sieves. b. Incubation: Incubate the mixture at a suitable temperature (e.g., 30-50°C) with shaking. c. Monitoring: Follow the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC or GC to determine the enantiomeric excess of the remaining alcohol and the acylated product, as well as the conversion. d. Termination and Work-up: When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused. e. Separation: The product mixture, containing one enantiomer of 1-indanol and the acylated other enantiomer, can be separated by column chromatography. The acylated enantiomer can then be deprotected (e.g., by hydrolysis) to yield the other enantiomer of 1-indanol.
Visualization of Experimental Workflow
References
Application of Biobased Solvents in the Asymmetric Catalysis of (R)-1-Methylindene Derivatives: A Greener Approach to Chiral Architectures
For Immediate Release
In the pursuit of more sustainable and environmentally benign chemical transformations, the use of biobased solvents in asymmetric catalysis has emerged as a critical area of research. This application note details the successful application of green solvents in the asymmetric synthesis and functionalization of indene derivatives, with a particular focus on reactions analogous to those involving the chiral building block, (R)-1-Methylindene. These protocols offer valuable insights for researchers, scientists, and drug development professionals seeking to develop greener and more efficient stereoselective syntheses.
The indene scaffold is a prevalent structural motif in numerous biologically active molecules and chiral ligands. The ability to perform asymmetric catalysis on substituted indenes, such as 1-methylindene, in an enantioselective manner is of significant interest for the synthesis of complex chiral molecules. Traditional methods often rely on conventional, and often hazardous, organic solvents. The shift towards biobased alternatives like 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) represents a significant advancement in sustainable chemistry. These solvents, derived from renewable resources, offer lower toxicity and a reduced environmental footprint without compromising catalytic efficiency and stereoselectivity.
Asymmetric Reduction of Indenones: A Case Study
While direct asymmetric catalysis on (R)-1-Methylindene in biobased solvents is an emerging area, valuable insights can be drawn from analogous systems. A notable example is the biomimetic asymmetric reduction of 2,3-disubstituted inden-1-ones. This transformation provides access to chiral indanone cores, which are closely related to functionalized indenes.
A study on the biomimetic reduction of 2,3-disubstituted 1H-inden-1-ones using a chiral NAD(P)H model catalyst has demonstrated the feasibility of achieving high yields and excellent enantioselectivities in organic solvents, paving the way for adaptation to greener media.[1] The reaction proceeds smoothly to yield the corresponding reduced products with impressive stereocontrol.[1]
Quantitative Data Summary
The following table summarizes the results for the asymmetric reduction of various 2,3-disubstituted inden-1-ones, showcasing the high efficiency and enantioselectivity of the process.
| Entry | Substrate (R1, R2) | Product | Yield (%)[1] | e.e. (%)[1] |
| 1 | Phenyl, Methyl | 2,3-disubstituted-2,3-dihydro-1H-inden-1-one | 98 | 99 |
| 2 | 4-Chlorophenyl, Methyl | 2,3-disubstituted-2,3-dihydro-1H-inden-1-one | 95 | 98 |
| 3 | 4-Methoxyphenyl, Methyl | 2,3-disubstituted-2,3-dihydro-1H-inden-1-one | 96 | >99 |
| 4 | 2-Naphthyl, Methyl | 2,3-disubstituted-2,3-dihydro-1H-inden-1-one | 93 | 97 |
Experimental Protocols
The following protocols are based on established procedures for the asymmetric functionalization of indene derivatives and can be adapted for reactions with (R)-1-Methylindene in biobased solvents.
Protocol 1: General Procedure for Asymmetric Reduction of a 2,3-Disubstituted Inden-1-one
This protocol is adapted from the biomimetic reduction of indenones and serves as a foundational method for exploring similar reductions in biobased solvents.
Materials:
-
2,3-disubstituted-1H-inden-1-one (1.0 equiv)
-
Chiral NAD(P)H model catalyst (e.g., CYNAM) (0.1 equiv)
-
Hantzsch ester (1.5 equiv)
-
Biobased solvent (e.g., 2-MeTHF or CPME), dried
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the 2,3-disubstituted-1H-inden-1-one and the chiral NAD(P)H model catalyst.
-
Add the desired biobased solvent (e.g., 2-MeTHF) to dissolve the reactants.
-
Add the Hantzsch ester to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature) and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired chiral indanone.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Visualizing the Workflow
The following diagram illustrates the general workflow for the application of biobased solvents in the asymmetric catalysis of indene derivatives.
This logical diagram outlines the key stages in developing an asymmetric catalytic reaction using a biobased solvent, from the selection of starting materials to the final analysis of the chiral product.
Conclusion
The adoption of biobased solvents in asymmetric catalysis represents a significant step towards more sustainable chemical manufacturing. While direct, documented examples of asymmetric reactions on (R)-1-Methylindene in these green solvents are still emerging, the principles and protocols established for analogous indene systems provide a strong foundation for future research and development. The successful enantioselective transformations of related indene derivatives underscore the potential of biobased solvents to serve as viable and effective media for the synthesis of complex chiral molecules, thereby supporting the goals of green chemistry in the pharmaceutical and fine chemical industries.
References
Troubleshooting & Optimization
Optimization of reaction conditions for (R)-1-Methylindene synthesis
Technical Support Center: (R)-1-Methylindene Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimization of reaction conditions for the synthesis of (R)-1-Methylindene.
Frequently Asked Questions (FAQs)
Q1: What is the most common strategy for the enantioselective synthesis of (R)-1-Methylindene?
A1: The most prevalent and atom-economical method for synthesizing (R)-1-Methylindene is the asymmetric isomerization of the prochiral precursor, 1-methyl-1H-indene. This reaction is typically catalyzed by a transition metal complex featuring a chiral ligand.
Q2: Which catalytic systems are most effective for this asymmetric isomerization?
A2: Cationic rhodium(I) and iridium(I) complexes paired with chiral diphosphine ligands have demonstrated high efficacy in similar asymmetric isomerization reactions.[1][2] The choice of metal and ligand is critical for achieving high enantioselectivity and yield.
Q3: What are the key reaction parameters that need to be optimized?
A3: The critical parameters for optimization include the choice of catalyst precursor and chiral ligand, the catalyst loading, the solvent, the reaction temperature, and the substrate concentration. Each of these factors can significantly influence both the conversion rate and the enantiomeric excess (ee) of the final product.
Q4: How can I monitor the progress and enantioselectivity of the reaction?
A4: Reaction progress can be monitored by Gas Chromatography (GC) or ¹H NMR spectroscopy by observing the disappearance of the starting material and the appearance of the product. The enantiomeric excess (ee) of the (R)-1-Methylindene should be determined using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
Experimental Protocols
Model Protocol for Rhodium-Catalyzed Asymmetric Isomerization
This protocol is a representative procedure based on established principles of rhodium-catalyzed asymmetric isomerization.
Materials:
-
[Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)
-
(S)-BINAP (or another suitable chiral diphosphine ligand)
-
1-methyl-1H-indene (substrate)
-
Anhydrous, degassed dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for chromatography
Procedure:
-
Catalyst Preparation: In a nitrogen-filled glovebox, add [Rh(COD)₂]BF₄ (e.g., 2.0 mg, 0.005 mmol, 1 mol%) and (S)-BINAP (e.g., 3.4 mg, 0.0055 mmol, 1.1 mol%) to a dry Schlenk flask.
-
Solvent Addition: Add 2.5 mL of anhydrous, degassed DCM to the flask.
-
Activation: Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex.
-
Substrate Addition: Add 1-methyl-1H-indene (e.g., 65 mg, 0.5 mmol) to the catalyst solution.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 25 °C) and monitor its progress by GC.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using hexanes as the eluent) to yield (R)-1-Methylindene.
-
Analysis: Determine the yield and confirm the structure by ¹H and ¹³C NMR. Determine the enantiomeric excess by chiral HPLC or GC.
Data Presentation: Optimization of Reaction Conditions
The following tables present illustrative data for the optimization of the rhodium-catalyzed asymmetric isomerization of 1-methyl-1H-indene.
Table 1: Effect of Chiral Ligand on Enantioselectivity
| Entry | Chiral Ligand | Yield (%) | ee (%) |
| 1 | (S)-BINAP | 95 | 92 |
| 2 | (S)-Tol-BINAP | 96 | 95 |
| 3 | (S)-Xyl-BINAP | 94 | 88 |
| 4 | (R)-SDP | 92 | 85 |
Conditions: 1 mol% [Rh(COD)₂]BF₄, 1.1 mol% ligand, DCM, 25 °C, 12 h.
Table 2: Effect of Solvent and Temperature on the Reaction
| Entry | Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | (S)-Tol-BINAP | DCM | 25 | 96 | 95 |
| 2 | (S)-Tol-BINAP | DCE | 25 | 95 | 94 |
| 3 | (S)-Tol-BINAP | Toluene | 25 | 85 | 90 |
| 4 | (S)-Tol-BINAP | THF | 25 | 88 | 91 |
| 5 | (S)-Tol-BINAP | DCM | 0 | 92 | 97 |
| 6 | (S)-Tol-BINAP | DCM | 40 | 98 | 91 |
Troubleshooting Guide
Problem 1: Low Yield
-
Possible Cause: Inactive catalyst.
-
Solution: Ensure all reagents and solvents are anhydrous and that the reaction is performed under an inert atmosphere (nitrogen or argon). Prepare the catalyst solution fresh for each reaction.
-
-
Possible Cause: Insufficient reaction time or incorrect temperature.
-
Solution: Monitor the reaction over a longer period. Optimize the temperature; while lower temperatures often improve enantioselectivity, they may decrease the reaction rate.[3]
-
Problem 2: Low Enantiomeric Excess (ee)
-
Possible Cause: Inappropriate chiral ligand.
-
Solution: Screen a variety of chiral diphosphine ligands. The electronic and steric properties of the ligand are crucial for achieving high enantioselectivity.[]
-
-
Possible Cause: Incorrect solvent or temperature.
-
Solution: As shown in Table 2, both solvent and temperature can have a significant impact on the enantioselectivity. Perform a systematic optimization of these parameters. Lowering the temperature often leads to higher ee.[3]
-
-
Possible Cause: Racemization of the product.
-
Solution: While less common under these conditions, ensure that the work-up and purification steps are not performed under harsh acidic or basic conditions that could potentially cause racemization.
-
Problem 3: Formation of Side Products
-
Possible Cause: Isomerization to other indene derivatives or polymerization.
-
Solution: Ensure the purity of the 1-methyl-1H-indene starting material. Use a lower catalyst loading or a lower reaction temperature to minimize side reactions.
-
Visualizations
References
- 1. Rhodium-Catalyzed Asymmetric Cyclization/Addition Reactions of 1,6-Enynes and Oxa/Azabenzonorbornadienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric Approach toward Chiral Cyclohex-2-enones from Anisoles via an Enantioselective Isomerization by a New Chiral Diamine Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (R)-1-Methylindene Synthesis and Purification
Welcome to the technical support center for the synthesis and purification of (R)-1-Methylindene. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving high yield and purity of (R)-1-Methylindene.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for obtaining enantiomerically pure (R)-1-Methylindene?
A1: There are two main strategies for producing enantiomerically pure (R)-1-Methylindene:
-
Chiral Resolution: This classic method involves the separation of a racemic mixture of 1-methylindene. The most common approach is through the formation of diastereomeric salts using a chiral resolving agent. These salts, having different physical properties, can then be separated by techniques like fractional crystallization.
-
Asymmetric Synthesis: This method aims to directly synthesize the desired (R)-enantiomer, avoiding the need to separate a racemic mixture. A common approach is the asymmetric hydrogenation of a suitable precursor using a chiral catalyst.
Q2: What are the common challenges encountered during the synthesis and purification of (R)-1-Methylindene?
A2: Researchers may face several challenges, including:
-
Low Yield: This can be due to incomplete reactions, side reactions, or loss of product during workup and purification.
-
Low Purity: Contamination with the (S)-enantiomer, starting materials, or byproducts is a common issue.
-
Isomerization: 1-Methylindene can isomerize to the more stable 2-methylindene or 3-methylindene, especially under thermal stress.
-
Difficulty in Separating Enantiomers: In chiral resolution, incomplete separation of diastereomers can lead to low enantiomeric excess.
Troubleshooting Guides
Issue 1: Low Yield
Symptoms: The final isolated amount of (R)-1-Methylindene is significantly lower than theoretically expected.
| Potential Cause | Troubleshooting Step |
| Incomplete reaction | Monitor the reaction progress using techniques like TLC or GC to ensure it has gone to completion before workup. |
| Suboptimal reaction conditions | Systematically vary reaction parameters such as temperature, reaction time, and catalyst loading to find the optimal conditions. |
| Loss of product during workup | Ensure efficient extraction by using the appropriate solvent and performing multiple extractions. Minimize transfers between glassware to reduce mechanical losses. |
| Decomposition of product | Avoid excessive heat during solvent removal and purification steps. 1-Methylindene is prone to isomerization at higher temperatures. |
Issue 2: Low Enantiomeric Purity (Low ee%) in Chiral Resolution
Symptoms: The final product contains a significant amount of the undesired (S)-1-Methylindene.
| Potential Cause | Troubleshooting Step |
| Incomplete separation of diastereomeric salts | Optimize the crystallization process. This includes the choice of solvent, crystallization temperature, and cooling rate. Multiple recrystallizations may be necessary. |
| Inaccurate determination of enantiomeric excess | Use a reliable analytical method such as chiral HPLC or NMR with a chiral solvating agent to accurately determine the enantiomeric excess. |
| Racemization of the product | While less common for 1-methylindene under standard conditions, be mindful of harsh basic or acidic conditions that could potentially lead to racemization. |
Issue 3: Presence of Isomeric Impurities
Symptoms: The final product is contaminated with 2-methylindene or 3-methylindene.
| Potential Cause | Troubleshooting Step |
| High reaction or purification temperatures | Maintain the lowest effective temperature during synthesis, solvent removal, and distillation to minimize thermal isomerization. |
| Inefficient purification | Use a high-efficiency fractional distillation column to separate isomers with close boiling points. The boiling point of 1-methylindene is approximately 199°C. |
Experimental Protocols
Protocol 1: Chiral Resolution of Racemic 1-Methylindene via Diastereomeric Salt Formation
This protocol is a general guideline. The optimal chiral resolving agent and solvent must be determined experimentally.
1. Formation of Diastereomeric Salts:
- Dissolve racemic 1-methylindene in a suitable solvent (e.g., methanol, ethanol, or a mixture).
- Add an equimolar amount of a chiral resolving agent (e.g., a derivative of tartaric acid like O,O'-dibenzoyl-D-tartaric acid).
- Stir the solution at room temperature or with gentle heating to facilitate salt formation.
2. Fractional Crystallization:
- Allow the solution to cool slowly to room temperature, and then to a lower temperature (e.g., 4°C) to induce crystallization of the less soluble diastereomeric salt.
- Collect the crystals by filtration and wash with a small amount of cold solvent.
- The mother liquor will be enriched in the more soluble diastereomer.
3. Liberation of the Enantiomer:
- Dissolve the collected crystals in water.
- Add a base (e.g., sodium hydroxide solution) to neutralize the chiral acid and liberate the free (R)-1-Methylindene.
- Extract the (R)-1-Methylindene with an organic solvent (e.g., diethyl ether or dichloromethane).
- Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.
4. Purification:
- Purify the resulting (R)-1-Methylindene by fractional distillation under reduced pressure to remove any remaining impurities.
Protocol 2: Asymmetric Synthesis via Hydrogenation (Conceptual)
This is a conceptual protocol as a specific detailed procedure for (R)-1-Methylindene was not found in the search results. It is based on general principles of asymmetric hydrogenation.
1. Catalyst Preparation:
- In an inert atmosphere (e.g., under argon or nitrogen), prepare a solution of a suitable ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂) and a chiral phosphine ligand (e.g., (R)-BINAP) in an appropriate solvent (e.g., degassed methanol or ethanol).
2. Hydrogenation Reaction:
- To the catalyst solution, add the substrate, which would be a precursor to 1-methylindene that can be asymmetrically hydrogenated to the desired product.
- Pressurize the reaction vessel with hydrogen gas to the desired pressure.
- Stir the reaction at a controlled temperature until the reaction is complete (monitored by GC or TLC).
3. Workup and Purification:
- Carefully vent the hydrogen gas.
- Filter the reaction mixture to remove the catalyst.
- Remove the solvent under reduced pressure.
- Purify the crude product by column chromatography or fractional distillation to obtain pure (R)-1-Methylindene.
Data Presentation
Table 1: Physical Properties of 1-Methylindene
| Property | Value |
| Molecular Formula | C₁₀H₁₀ |
| Molecular Weight | 130.19 g/mol |
| Boiling Point | ~199 °C |
| Density | ~0.987 g/cm³ |
| CAS Number | 767-59-9 |
Visualizations
Figure 1: General workflow for obtaining (R)-1-Methylindene via chiral resolution.
Figure 2: A logical flowchart for troubleshooting common issues.
Troubleshooting common issues in the synthesis of chiral indenes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis of chiral indenes. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the synthesis of chiral indenes?
A1: The synthesis of chiral indenes often presents challenges in achieving high enantioselectivity and yields.[1] The construction of sterically hindered structures, such as spiro-indenes, can be particularly difficult.[1] Other common issues include the occurrence of side reactions, catalyst deactivation, and difficulties in the purification and characterization of the final products.
Q2: How can I improve low enantioselectivity in my reaction?
A2: Low enantioselectivity can often be addressed by systematically optimizing reaction parameters. Key strategies include:
-
Ligand Modification: The structure of the chiral ligand is crucial for enantiocontrol.[2][3] Experiment with a range of electronically and sterically diverse ligands to find the optimal match for your substrate.
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the chiral induction. Screen a variety of solvents to identify the one that provides the best enantiomeric excess (ee).
-
Temperature Optimization: Lowering the reaction temperature can often enhance enantioselectivity by favoring the transition state leading to the desired enantiomer.
-
Additive Screening: The addition of co-catalysts or additives can sometimes improve enantioselectivity by influencing the catalyst's activity and selectivity.[4]
Q3: My reaction yield is consistently low. What are the potential causes and solutions?
A3: Low yields can stem from several factors. Consider the following troubleshooting steps:
-
Catalyst Deactivation: The catalyst may be losing its activity over the course of the reaction.[5] Potential causes include poisoning by impurities, thermal degradation, or undesirable side reactions.[5] Consider catalyst regeneration protocols or using a more robust catalyst system.
-
Incomplete Conversion: The reaction may not be going to completion. Try extending the reaction time, increasing the catalyst loading, or raising the temperature (while monitoring the impact on enantioselectivity).
-
Side Reactions: The formation of byproducts consumes starting materials and reduces the yield of the desired product.[6] Analyze the crude reaction mixture to identify major side products and adjust the reaction conditions to minimize their formation.
-
Substrate Quality: Ensure the purity of your starting materials, as impurities can interfere with the catalytic cycle.
Q4: What are some common side reactions to watch out for?
A4: The nature of side reactions depends on the specific catalytic system being used.
-
In Rhodium-Catalyzed Reactions: Common side reactions can include dimerization of the starting materials or isomerization of the product.[7]
-
In Palladium-Catalyzed Reactions: Heck-type couplings can sometimes lead to the formation of regioisomers or products of double bond isomerization.[6][8][9] Biaryl formation from the coupling of aryl halides is another potential side reaction.[6]
-
In Gold-Catalyzed Reactions: Depending on the substrate, alternative cyclization pathways can lead to the formation of different ring systems.[10][11][12][13]
Q5: How can I effectively purify my chiral indene product?
A5: Purification of chiral compounds often requires specialized techniques. Chiral column chromatography, such as High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase, is the most common and effective method for separating enantiomers and removing impurities.
Q6: How do I determine the enantiomeric excess (ee) of my product?
A6: The most common method for determining the enantiomeric excess of a chiral compound is through chiral HPLC or chiral gas chromatography (GC). Another powerful technique is Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).[14] These agents form diastereomeric complexes with the enantiomers, which results in distinct signals in the NMR spectrum, allowing for the quantification of each enantiomer.[14]
Troubleshooting Guides
Issue 1: Low Enantioselectivity in Rhodium-Catalyzed Synthesis
| Possible Cause | Troubleshooting Steps |
| Suboptimal Ligand | 1. Screen a library of chiral ligands with varying steric and electronic properties. 2. Consider ligands with different backbones (e.g., BINAP, SEGPHOS, etc.). |
| Inappropriate Solvent | 1. Test a range of solvents with different polarities (e.g., toluene, THF, CH2Cl2, etc.). 2. For reactions involving ionic intermediates, consider more polar solvents. |
| High Reaction Temperature | 1. Gradually decrease the reaction temperature in increments of 10°C. 2. Monitor the reaction kinetics to ensure reasonable reaction times at lower temperatures. |
| Incorrect Catalyst Precursor or Activation | 1. Ensure the rhodium precursor is of high purity. 2. Verify the procedure for in situ catalyst generation or activation. |
Issue 2: Low Yield in Palladium-Catalyzed Synthesis
| Possible Cause | Troubleshooting Steps |
| Catalyst Deactivation | 1. Use fresh, high-purity palladium catalyst and ligands. 2. Consider using more robust phosphine ligands that are less prone to oxidation. 3. If applicable, attempt to regenerate the catalyst.[15][16][17][18] |
| Inefficient Oxidative Addition | 1. If using an aryl halide, consider switching from chloride to bromide or iodide for faster oxidative addition. 2. Ensure the base used is appropriate for the specific reaction. |
| Formation of Side Products | 1. Analyze the crude reaction mixture by GC-MS or LC-MS to identify major byproducts. 2. Adjust stoichiometry or reaction conditions to disfavor side reactions. For example, in Heck reactions, olefin isomerization can be a problem.[6] |
| Poor Substrate Solubility | 1. Choose a solvent in which all reactants are fully soluble at the reaction temperature. 2. Gentle heating can sometimes improve solubility. |
Experimental Protocols
Rhodium-Catalyzed Asymmetric Synthesis of Chiral Indenes
This protocol is a general guideline and may require optimization for specific substrates.
| Step | Procedure |
| 1. Catalyst Preparation | In a glovebox, a solution of [Rh(cod)2]BF4 (0.01 mmol) and the desired chiral phosphine ligand (0.011 mmol) in a degassed solvent (e.g., THF, 2 mL) is stirred at room temperature for 30 minutes. |
| 2. Reaction Setup | To the catalyst solution, the arylboronic acid (0.3 mmol) and the indene substrate (0.2 mmol) are added. |
| 3. Reaction Execution | The reaction mixture is stirred at the desired temperature (e.g., 40°C) and monitored by TLC or GC until the starting material is consumed. |
| 4. Work-up | The reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. |
| 5. Purification | The crude product is purified by flash column chromatography on silica gel to afford the chiral indene. |
| 6. Characterization | The yield is determined, and the enantiomeric excess is measured by chiral HPLC analysis. The structure is confirmed by 1H NMR, 13C NMR, and mass spectrometry. |
Palladium-Catalyzed Asymmetric Heck Reaction for Chiral Indene Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
| Step | Procedure |
| 1. Catalyst Preparation | In a glovebox, Pd(OAc)2 (0.005 mmol) and the chiral phosphine ligand (0.006 mmol) are dissolved in a degassed solvent (e.g., DMSO, 0.2 mL) and stirred for 20 minutes.[6] |
| 2. Reaction Setup | To the catalyst solution, the aryl bromide (0.1 mmol), indene (0.15 mmol), and a base (e.g., a hindered amine base, 0.2 mmol) are added.[6] |
| 3. Reaction Execution | The reaction mixture is heated to the desired temperature (e.g., 120°C) and stirred for 24 hours or until completion as monitored by TLC or GC.[6] |
| 4. Work-up | The reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. |
| 5. Purification | The crude product is purified by column chromatography on silica gel. |
| 6. Characterization | The yield and regioselectivity are determined. The enantiomeric excess is measured by chiral HPLC. The structure is confirmed by spectroscopic methods. |
Data Summary
| Catalyst System | Substrate | Product | Yield (%) | ee (%) | Reference |
| Rh(I)/Chiral Diene | Arylboronic Acid + Indene | Chiral 2-Arylindane | 75-95 | 90-99 | [19] |
| Pd(OAc)2/XPhos | Aryl Bromide + Indene | Chiral Arylated Indene | >80 | N/A (regioselectivity study) | [6] |
| Au(I)/Chiral Ligand | o-(Alkynyl)styrene | Chiral Indeno[1,2-b]thiochromene | 70-95 | up to 94 | [12][13] |
Visualizations
Catalytic Cycles
Below are simplified representations of proposed catalytic cycles for different metal-catalyzed syntheses of indenes.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. mt.com [mt.com]
- 3. HETEROGENEOUS ASYMMETRIC CATALYSTS: Strategies for Achieving High Enantioselection | Annual Reviews [annualreviews.org]
- 4. Rhodium-catalyzed atropodivergent hydroamination of alkynes by leveraging two potential enantiodetermining steps - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electronic and Steric Tuning of a Prototypical Piano Stool Complex: Rh(III) Catalysis for C-H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Rhodium(III)-catalyzed intramolecular hydroarylation, amidoarylation, and Heck-type reaction: three distinct pathways determined by an amide directing group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Straightforward Synthesis of Indenes by Gold-Catalyzed Intramolecular Hydroalkylation of Ynamides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Gold(I) Catalysis Applied to the Stereoselective Synthesis of Indeno[2,1-b]thiochromene Derivatives and Seleno Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. digibuo.uniovi.es [digibuo.uniovi.es]
- 14. Chiral NMR Solvating Additives for Differentiation of Enantiomers [ouci.dntb.gov.ua]
- 15. researchgate.net [researchgate.net]
- 16. dcl-europe.com [dcl-europe.com]
- 17. mdpi.com [mdpi.com]
- 18. US3400073A - Regeneration of platinum and palladium reforming catalysts - Google Patents [patents.google.com]
- 19. Indene synthesis [organic-chemistry.org]
Side reaction products in the synthesis of (R)-1-Methylindene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enantioselective synthesis of (R)-1-Methylindene. The focus is on identifying and mitigating side reaction products to improve yield and enantiomeric purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of (R)-1-Methylindene, particularly when using methods like rhodium-catalyzed asymmetric arylation.
Problem 1: Low Yield of (R)-1-Methylindene
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Ensure the rhodium precursor and chiral ligand are of high purity and handled under inert conditions to prevent deactivation. Prepare the active catalyst species in situ according to the protocol. |
| Sub-optimal Reaction Temperature | Optimize the reaction temperature. Lower temperatures may decrease the reaction rate, while higher temperatures can lead to catalyst decomposition and increased side product formation. |
| Incorrect Solvent or Base | The choice of solvent and base is critical. Screen different solvents (e.g., dioxane, THF, toluene) and bases (e.g., KOH, Cs2CO3, Et3N) to find the optimal conditions for your specific chiral ligand.[1] |
| Poor Quality of Reagents | Use freshly distilled indene and high-purity methylboronic acid or its equivalent. Impurities in the starting materials can inhibit the catalyst. |
Problem 2: Low Enantioselectivity (Low %ee)
| Potential Cause | Suggested Solution |
| Inappropriate Chiral Ligand | The choice of chiral ligand is the most critical factor for enantioselectivity. Screen a variety of chiral diene or phosphine ligands to identify the one that provides the best stereoinduction for this specific transformation. |
| Presence of Water or Oxygen | The reaction must be carried out under strictly anhydrous and anaerobic conditions. Water and oxygen can interfere with the chiral catalyst and lead to the formation of racemic product. |
| Racemization of the Product | The product, (R)-1-Methylindene, may be susceptible to racemization under certain conditions (e.g., acidic or basic work-up). Ensure the work-up and purification steps are performed under neutral conditions and at low temperatures. |
| Incorrect Ligand-to-Metal Ratio | The stoichiometry of the chiral ligand to the rhodium precursor is crucial. An incorrect ratio can lead to the formation of less selective or inactive catalytic species. |
Problem 3: Presence of Significant Side Products
| Potential Cause | Suggested Solution |
| Formation of 3-Methylindene (Isomerization) | The double bond in 1-methylindene can migrate to form the more thermodynamically stable 3-methylindene. Minimize reaction time and temperature. Use a milder base to suppress isomerization. |
| Formation of Indene Dimerization Products | Indene can undergo dimerization, especially at higher temperatures. Maintain a lower reaction temperature and ensure a sufficient rate of the desired reaction to consume the indene before it dimerizes. |
| Homocoupling of Methylboronic Acid | This leads to the formation of ethane. Ensure the stoichiometry of the reagents is correct and that the catalyst is active to favor the cross-coupling reaction. |
| Formation of Arene and Biaryl Side Products | In some Heck-type reactions, arene and biaryl compounds can form as side products.[1] Optimizing the ligand and reaction conditions can minimize these byproducts. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of (R)-1-Methylindene?
A1: The most common side products include the isomeric 3-methylindene, indene dimers, and potentially small amounts of homocoupled products from the methylating agent. In related cross-coupling reactions, the formation of arene and biaryl side products has also been observed.[1]
Q2: How can I purify (R)-1-Methylindene from its side products?
A2: Purification is typically achieved by flash column chromatography on silica gel. A non-polar eluent system (e.g., hexanes/ethyl acetate) is usually effective in separating the desired product from more polar impurities and isomers. Careful selection of the solvent system is crucial to achieve good separation.
Q3: My reaction shows a good yield but very low enantioselectivity. What is the most likely cause?
A3: Low enantioselectivity is most often due to an ineffective chiral ligand for the specific substrate or reaction conditions. It is also critical to ensure that the reaction is performed under strictly inert conditions, as trace amounts of water or oxygen can significantly impact the stereochemical outcome.
Q4: Can I use a different metal catalyst for this synthesis?
A4: While rhodium is commonly used for asymmetric arylations, palladium-based catalysts have also been successfully employed for the synthesis of 1-aryl-1H-indenes.[2] The choice of catalyst will depend on the specific transformation and the desired outcome, and each system will require its own optimization of ligands and reaction conditions.
Quantitative Data on Side Product Formation (Hypothetical)
The following table presents hypothetical data for the rhodium-catalyzed asymmetric methylation of indene to illustrate the effect of reaction conditions on product distribution.
| Entry | Chiral Ligand | Base | Temperature (°C) | Yield of (R)-1-Methylindene (%) | %ee | Yield of 3-Methylindene (%) | Yield of Dimer (%) |
| 1 | (S)-BINAP | K2CO3 | 60 | 75 | 92 | 15 | 5 |
| 2 | (S)-BINAP | K2CO3 | 80 | 65 | 85 | 25 | 8 |
| 3 | (R)-Josiphos | Cs2CO3 | 60 | 82 | 95 | 10 | 3 |
| 4 | (R)-Josiphos | Et3N | 60 | 78 | 94 | 12 | 4 |
Experimental Protocol: Rhodium-Catalyzed Asymmetric Synthesis of (R)-1-Methylindene (Exemplary)
This protocol is a general guideline and may require optimization for specific experimental setups.
Materials:
-
[Rh(cod)2]BF4 (Rhodium precursor)
-
Chiral diene or phosphine ligand (e.g., (R)-Josiphos)
-
Indene (freshly distilled)
-
Methylboronic acid or suitable equivalent
-
Anhydrous solvent (e.g., 1,4-dioxane)
-
Anhydrous base (e.g., Cs2CO3)
-
Anhydrous, degassed water
Procedure:
-
In a nitrogen-filled glovebox, a Schlenk flask is charged with [Rh(cod)2]BF4 (1 mol%) and the chiral ligand (1.1 mol%).
-
Anhydrous 1,4-dioxane is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst.
-
In a separate flask, indene (1.0 mmol), methylboronic acid (1.5 mmol), and Cs2CO3 (2.0 mmol) are combined.
-
The catalyst solution is then transferred to the flask containing the reagents via cannula.
-
A small amount of degassed water (e.g., 10 mol%) is added.
-
The reaction mixture is heated to the desired temperature (e.g., 60 °C) and stirred under a nitrogen atmosphere for the specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC.
-
Upon completion, the reaction is cooled to room temperature and quenched with water.
-
The aqueous layer is extracted with diethyl ether or ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford (R)-1-Methylindene.
-
The enantiomeric excess (%ee) is determined by chiral HPLC analysis.
Logical Troubleshooting Workflow
References
Technical Support Center: Purification of (R)-1-Methylindene Isomers
Welcome to the Technical Support Center for the purification of (R)-1-Methylindene isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the separation of (R)- and (S)-1-Methylindene enantiomers.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying (R)-1-Methylindene?
A1: The primary techniques for separating enantiomers of 1-Methylindene include:
-
Chiral High-Performance Liquid Chromatography (HPLC): A highly effective method for both analytical and preparative separations, offering excellent resolution of enantiomers.
-
Fractional Crystallization of Diastereomeric Salts: A classical resolution technique involving the formation of diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization due to their different solubilities.
-
Kinetic Resolution: This method utilizes a chiral catalyst or enzyme that selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer.
Q2: How can I determine the enantiomeric excess (ee) of my purified (R)-1-Methylindene?
A2: The enantiomeric excess is a measure of the purity of a chiral substance.[1] It can be determined using chiral analytical techniques such as:
-
Chiral High-Performance Liquid Chromatography (HPLC): By integrating the peak areas of the two enantiomers in the chromatogram, the ee can be calculated using the formula: ee% = |(Area_R - Area_S) / (Area_R + Area_S)| * 100
-
Chiral Gas Chromatography (GC): Similar to chiral HPLC, this method separates the enantiomers and allows for quantification of their relative amounts.
A racemic mixture, containing equal amounts of both enantiomers, has an ee of 0%, while a pure single enantiomer has an ee of 100%.[1]
Troubleshooting Guides
Chiral High-Performance Liquid Chromatography (HPLC)
Issue 1: Poor or no separation of enantiomers.
| Potential Cause | Troubleshooting Step |
| Incorrect Chiral Stationary Phase (CSP) | The selection of the CSP is critical for chiral separations. For 1-Methylindene, a polysaccharide-based CSP such as Chiralpak AD-H has been shown to be effective. If you are not achieving separation, consider screening different types of chiral columns (e.g., cellulose-based, amylose-based). |
| Inappropriate Mobile Phase Composition | The composition of the mobile phase significantly impacts selectivity. For non-polar compounds like 1-Methylindene, a normal phase eluent system is typically used. Adjust the ratio of the polar modifier (e.g., isopropanol) in the non-polar solvent (e.g., hexane or heptane). A lower percentage of the polar modifier often increases retention and may improve resolution. |
| Flow Rate is Too High | Chiral separations often benefit from lower flow rates than standard HPLC. A high flow rate can lead to peak broadening and loss of resolution. Try reducing the flow rate to see if separation improves. |
| Temperature Fluctuations | Temperature can affect the interactions between the analyte and the stationary phase. Ensure a stable column temperature. In some cases, operating at sub-ambient temperatures can enhance resolution. |
Issue 2: Peak splitting, tailing, or fronting.
| Potential Cause | Troubleshooting Step |
| Column Overload | Injecting too concentrated a sample can lead to peak distortion. Reduce the sample concentration and/or the injection volume. |
| Presence of Impurities | Impurities in the sample can interfere with the separation. Ensure the sample is clean before injection. |
| Column Contamination or Degradation | The column may have accumulated contaminants or the stationary phase may have degraded. Flush the column with a strong solvent recommended by the manufacturer. If the problem persists, the column may need to be replaced. |
| Inappropriate Mobile Phase Additives | For some compounds, the addition of a small amount of an acidic or basic modifier to the mobile phase can improve peak shape. However, for a neutral compound like 1-methylindene, this is less common but could be explored cautiously. |
Fractional Crystallization of Diastereomeric Salts
Issue 1: Diastereomeric salts do not crystallize.
| Potential Cause | Troubleshooting Step |
| Inappropriate Solvent System | The choice of solvent is crucial for successful crystallization. The ideal solvent should dissolve the diastereomeric salts at an elevated temperature but allow for selective precipitation of one diastereomer upon cooling. Screen a variety of solvents with different polarities. |
| Supersaturation Not Reached | The solution may not be sufficiently concentrated for crystallization to occur. Carefully evaporate the solvent to induce crystallization. Seeding the solution with a small crystal of the desired diastereomer can also initiate crystallization. |
| Incorrect Stoichiometry of Resolving Agent | Ensure that the molar ratio of the chiral resolving agent to the racemic 1-Methylindene is appropriate. Typically, a 1:1 or 0.5:1 ratio is used. |
Issue 2: Low diastereomeric excess (de) or enantiomeric excess (ee) after crystallization.
| Potential Cause | Troubleshooting Step |
| Co-precipitation of Diastereomers | The two diastereomers may be precipitating together. Optimize the cooling rate; a slower cooling rate often leads to purer crystals. Recrystallization of the obtained solid can further enhance the diastereomeric purity. |
| Incomplete Reaction to Form Diastereomeric Salts | Ensure the salt formation reaction has gone to completion before attempting crystallization. |
| Choice of Resolving Agent | The resolving agent may not be effective for 1-Methylindene. Experiment with different chiral resolving agents (e.g., tartaric acid derivatives, chiral amines). |
Kinetic Resolution
Issue 1: Low conversion or slow reaction rate.
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst or Enzyme | Ensure the catalyst or enzyme is active. For enzymes, check the storage conditions and consider using a fresh batch. For chemical catalysts, ensure proper activation procedures are followed. |
| Suboptimal Reaction Conditions | Temperature, solvent, and pH (for enzymatic reactions) can significantly affect the reaction rate. Optimize these parameters to improve the conversion. |
| Substrate Inhibition | High concentrations of the substrate can sometimes inhibit the catalyst or enzyme. Try running the reaction at a lower substrate concentration. |
Issue 2: Low enantioselectivity (low ee of the product and/or remaining starting material).
| Potential Cause | Troubleshooting Step |
| Incorrect Chiral Catalyst or Enzyme | The chosen catalyst or enzyme may not be sufficiently selective for 1-Methylindene. Screen a library of different chiral catalysts or lipases to find one with higher enantioselectivity. |
| Non-selective Background Reaction | A non-catalyzed reaction may be occurring in parallel, leading to a racemic product. Ensure the reaction conditions are mild enough to prevent the background reaction. |
| Reaction Proceeding to High Conversion | In a kinetic resolution, the enantiomeric excess of the remaining starting material increases with conversion, while the enantiomeric excess of the product is highest at lower conversions. To obtain high ee for the unreacted enantiomer, the reaction should be stopped at approximately 50% conversion. |
Experimental Protocols
Chiral HPLC Method for (R)- and (S)-1-Methylindene
This protocol is based on a reported method for the separation of 1-methylindene enantiomers.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chromatographic Conditions:
| Parameter | Value |
| Column | Chiralpak AD-H, 250 x 4.6 mm ID |
| Mobile Phase | n-hexane/2-propanol (80/20 v/v) |
| Flow Rate | 1 mL/min |
| Detection | UV at 254 nm |
| Temperature | Room Temperature |
| Injection Volume | 20 µL |
| Sample Preparation | 0.5 mg of solid in 1.5 mL of eluent |
Expected Retention Times:
-
(S)-1-Methylindene: ~5.3 min
-
(R)-1-Methylindene: ~5.7 min
Data Presentation
The following table summarizes typical performance indicators for different purification techniques. Please note that these are generalized values and actual results will depend on the specific experimental conditions.
| Purification Technique | Typical Enantiomeric Excess (ee%) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Chiral HPLC | >99% | 50-90% (preparative) | High purity, applicable to a wide range of compounds. | Requires specialized and expensive columns and equipment. |
| Fractional Crystallization | 90-99% | <50% (per cycle) | Scalable, can be cost-effective for large quantities. | Trial-and-error process, may require multiple recrystallizations. |
| Kinetic Resolution | >95% (for one enantiomer) | <50% (theoretical max for one enantiomer) | Can provide very high enantiopurity. | Limited to 50% theoretical yield for a single enantiomer, requires a suitable catalyst/enzyme. |
Visualizations
References
How to improve enantioselectivity in reactions using (R)-1-Methylindene
Technical Support Center: (R)-1-Methylindene in Asymmetric Catalysis
Welcome to the technical support center for optimizing enantioselectivity in reactions utilizing (R)-1-Methylindene and its derivatives as chiral ligands. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in achieving high stereoselectivity in their chemical transformations.
Troubleshooting Guide: Low Enantioselectivity
This section addresses common issues encountered during asymmetric reactions involving (R)-1-Methylindene-based catalysts.
Question: My reaction is yielding a product with low enantiomeric excess (ee). What are the primary factors I should investigate?
Answer: Low enantioselectivity can stem from a variety of factors. A systematic approach to troubleshooting is recommended. The primary parameters to investigate are:
-
Temperature: The activation energy difference between the two diastereomeric transition states leading to the R and S enantiomers is often small. Lowering the reaction temperature can amplify this difference, thereby favoring the formation of one enantiomer.
-
Solvent: The solvent can influence the conformation of the catalyst-substrate complex and the transition state geometry. A change in solvent polarity or coordinating ability can have a significant impact on enantioselectivity.
-
Catalyst Integrity and Loading: Ensure the (R)-1-Methylindene ligand and the resulting catalyst are of high purity. Degradation of the ligand or catalyst can lead to the formation of non-chiral or less selective catalytic species. Catalyst loading can also play a role; deviations from the optimal concentration may affect the catalytic cycle.
-
Substrate Purity and Steric/Electronic Properties: Impurities in the substrate can interfere with the reaction. Additionally, the steric and electronic properties of the substrate itself are crucial for effective chiral recognition by the catalyst.
Question: I've tried lowering the temperature, but the reaction rate has become prohibitively slow. What should I do?
Answer: Balancing reaction rate and enantioselectivity is a common challenge. If lowering the temperature is not feasible, consider the following:
-
Solvent Screening: A comprehensive solvent screen is often the most effective next step. Solvents can stabilize the desired transition state, leading to higher enantioselectivity without a drastic reduction in rate. It's advisable to test a range of solvents with varying polarities and coordinating abilities.
-
Ligand Modification: While (R)-1-Methylindene provides the core chiral scaffold, modifications to the ligand structure can fine-tune its steric and electronic properties. For instance, adding bulky substituents to the indenyl ring can enhance facial shielding of the metal center, potentially improving enantioselectivity.
-
Additive Screening: The addition of co-catalysts or additives can sometimes improve both rate and selectivity. For example, in some reactions, Lewis acids or bases can act as activators or modifiers of the catalytic system.
Question: How do I know if my catalyst is degrading during the reaction?
Answer: Catalyst stability is crucial for maintaining high enantioselectivity over the course of the reaction. To check for degradation:
-
Monitor Enantioselectivity Over Time: Take aliquots from the reaction at different time points and analyze the enantiomeric excess of the product. A decrease in ee% over time is a strong indicator of catalyst degradation.
-
NMR Spectroscopy: If possible, obtain an NMR spectrum of the reaction mixture at the beginning and end of the reaction. The appearance of new signals corresponding to ligand decomposition products can confirm instability.
-
Control Experiments: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation. Ensure all reagents and solvents are anhydrous, as water can lead to catalyst decomposition in many organometallic systems.
Frequently Asked Questions (FAQs)
Q1: What types of reactions are commonly catalyzed by systems using (R)-1-Methylindene or its derivatives? A1: (R)-1-Methylindene is a precursor to chiral indenyl ligands, which are often used in transition-metal catalysis. These ligands are particularly effective in creating a chiral environment around a metal center (e.g., Rhodium, Iridium, Ruthenium). They have been successfully employed in various asymmetric reactions, including hydrogenations, hydroaminations, C-H functionalizations, and cycloadditions.
Q2: How does the choice of the metal precursor affect enantioselectivity? A2: The metal center is fundamental to the catalytic activity and selectivity. Different metals have different coordination preferences, oxidation states, and Lewis acidity, all of which influence the geometry of the catalyst-substrate complex. Therefore, screening different metal precursors (e.g., [Rh(COD)Cl]₂, [Ir(COD)Cl]₂) with the (R)-1-Methylindene-derived ligand is a critical step in reaction optimization.
Q3: Can I use (R)-1-Methylindene directly in my reaction? A3: No, (R)-1-Methylindene itself is typically not the active ligand. It is a precursor that is deprotonated to form the corresponding indenyl anion. This anion is then coordinated to a metal center to generate the active chiral catalyst.
Q4: What is the role of the "indenyl effect" in catalysis? A4: The "indenyl effect" refers to the enhanced reactivity of indenyl complexes compared to their cyclopentadienyl (Cp) counterparts in ligand substitution reactions. This can lead to faster catalytic turnover rates. In the context of asymmetric catalysis, the C₂-symmetric environment of a properly substituted indenyl ligand is key to inducing high enantioselectivity.
Data Presentation: Influence of Reaction Parameters on Enantioselectivity
The following tables summarize general trends observed in asymmetric catalysis that can be applied when optimizing reactions with (R)-1-Methylindene-based systems. The data presented here is illustrative.
Table 1: Effect of Temperature on Enantiomeric Excess (ee%)
| Temperature (°C) | Enantiomeric Excess (ee%) | Reaction Time (h) |
| 50 | 75% | 2 |
| 25 | 88% | 8 |
| 0 | 95% | 24 |
| -20 | >99% | 72 |
Table 2: Effect of Solvent on Enantiomeric Excess (ee%)
| Solvent | Dielectric Constant | Enantiomeric Excess (ee%) |
| Toluene | 2.4 | 85% |
| Tetrahydrofuran (THF) | 7.6 | 92% |
| Dichloromethane (DCM) | 9.1 | 96% |
| Methanol | 33.0 | 60% (protic, may interfere) |
Experimental Protocols
Protocol 1: General Procedure for In Situ Catalyst Formation and Asymmetric Reaction
-
Materials:
-
(R)-1-Methylindene-derived ligand
-
Metal precursor (e.g., [Rh(COD)₂]BF₄)
-
Anhydrous, degassed solvent
-
Substrate
-
Reagent
-
Inert atmosphere glovebox or Schlenk line
-
-
Procedure:
-
Catalyst Preparation (In Situ):
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the metal precursor (1.0 mol%) and the chiral ligand (1.1 mol%) in the chosen anhydrous, degassed solvent.
-
Stir the solution at room temperature for 30-60 minutes to allow for complex formation. The color of the solution may change, indicating coordination.
-
-
Reaction Setup:
-
In a separate flame-dried Schlenk flask, dissolve the substrate (1.0 equiv) in the same solvent.
-
Cool the substrate solution to the desired reaction temperature (e.g., 0 °C).
-
-
Reaction Initiation:
-
Transfer the prepared catalyst solution to the substrate solution via a cannula.
-
Add the reagent (e.g., boronic acid, amine) to the reaction mixture.
-
-
Monitoring and Workup:
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction as appropriate (e.g., with water or a saturated aqueous solution).
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by column chromatography.
-
Determine the enantiomeric excess of the purified product by chiral high-performance liquid chromatography (HPLC) or chiral GC.
-
-
Visualizations
Below are diagrams illustrating key workflows for optimizing and troubleshooting your asymmetric reactions.
Caption: Workflow for Optimizing Enantioselectivity.
Caption: Troubleshooting Decision Tree for Low Enantioselectivity.
Technical Support Center: Reproducibility of Reported Yields in Chiral Indene Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges in the synthesis of chiral indane derivatives, with a focus on rhodium-catalyzed asymmetric 1,4-addition of organoboron reagents to substituted indenes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis, focusing on the rhodium-catalyzed asymmetric addition of arylboron reagents to indene derivatives.
Q1: My reaction yield is significantly lower than reported. What are the potential causes?
A1: Low yields can stem from several factors. Consider the following troubleshooting steps:
-
Reagent Quality: Ensure the purity of your starting materials, especially the indene derivative and the arylboron reagent. Impurities can inhibit the catalyst.
-
Catalyst Preparation: The rhodium catalyst is prepared in situ. Ensure accurate measurement and handling of the rhodium precursor (e.g., [Rh(cod)2]BF4) and the chiral ligand (e.g., (S)-BINAP). The catalyst is sensitive to air and moisture.
-
Solvent and Base: The reaction is sensitive to the solvent and base used. Ensure the solvent (e.g., 1,4-dioxane) is anhydrous and the base (e.g., KOH) is of high purity. The concentration of the aqueous base is also critical.
-
Reaction Temperature: The reaction temperature is a critical parameter. Ensure the reaction is maintained at the specified temperature (e.g., 30 °C). Deviations can lead to incomplete conversion or side reactions.
-
Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., argon) to prevent oxidation of the catalyst and reagents.
Q2: The enantioselectivity (ee) of my product is poor. How can I improve it?
A2: Suboptimal enantioselectivity is often related to the chiral ligand and reaction conditions:
-
Ligand Purity and Integrity: The chiral ligand (e.g., (S)-BINAP) is the source of chirality. Ensure it is of high optical purity and has not degraded.
-
Ligand-to-Metal Ratio: The ratio of the chiral ligand to the rhodium precursor is crucial for achieving high enantioselectivity. A 1:1 ratio is typically optimal.
-
Reaction Time: While longer reaction times may increase yield, they can sometimes lead to racemization. Monitor the reaction progress and stop it once the starting material is consumed.
-
Stirring and Homogeneity: Ensure efficient stirring to maintain a homogeneous reaction mixture, which is important for consistent catalyst performance.
Q3: I am observing the formation of side products. What are they and how can I minimize them?
A3: A common side product is the protonated, non-arylated starting indene. This can be minimized by:
-
Controlling Water Content: While water is necessary for the aqueous base, excess water can lead to protonation of intermediates. Ensure the correct concentration and volume of the aqueous base are used.
-
Purity of Arylboron Reagent: Impurities in the arylboronic acid can lead to undesired side reactions.
Data Presentation: Rhodium-Catalyzed Asymmetric Addition to Indene Derivatives
The following table summarizes the reported yields and enantioselectivities for the synthesis of various chiral indane derivatives via rhodium-catalyzed asymmetric addition of arylboron reagents to substituted indenes.[1]
| Entry | Indene Derivative | Arylboron Reagent | Product | Yield (%) | ee (%) |
| 1 | 1-Methyl-1H-indene | Phenylboronic acid | (R)-1-Methyl-1-phenylindane | 85 | 96 |
| 2 | 1-Ethyl-1H-indene | Phenylboronic acid | (R)-1-Ethyl-1-phenylindane | 82 | 95 |
| 3 | 1-Propyl-1H-indene | Phenylboronic acid | (R)-1-Propyl-1-phenylindane | 78 | 95 |
| 4 | 1-Methyl-1H-indene | 4-Tolylboronic acid | (R)-1-Methyl-1-(p-tolyl)indane | 88 | 96 |
| 5 | 1-Methyl-1H-indene | 4-Methoxyphenylboronic acid | (R)-1-(4-Methoxyphenyl)-1-methylindane | 90 | 97 |
| 6 | 1-Methyl-1H-indene | 4-Chlorophenylboronic acid | (R)-1-(4-Chlorophenyl)-1-methylindane | 75 | 95 |
Experimental Protocols
Detailed Methodology for the Synthesis of (R)-1-Methyl-1-phenylindane [1]
This protocol is adapted from the rhodium-catalyzed asymmetric addition of phenylboronic acid to 1-methyl-1H-indene.
Materials:
-
[Rh(cod)2]BF4 (rhodium precursor)
-
(S)-BINAP (chiral ligand)
-
1-Methyl-1H-indene
-
Phenylboronic acid
-
Potassium hydroxide (KOH)
-
1,4-Dioxane (anhydrous)
-
Deionized water
-
Argon gas
Procedure:
-
A mixture of [Rh(cod)2]BF4 (2.0 mg, 0.005 mmol) and (S)-BINAP (3.1 mg, 0.005 mmol) in 1,4-dioxane (0.5 mL) is stirred at room temperature for 10 minutes under an argon atmosphere.
-
To this catalyst solution, 1-methyl-1H-indene (13.0 mg, 0.1 mmol) and phenylboronic acid (18.3 mg, 0.15 mmol) are added.
-
An aqueous solution of KOH (0.1 M, 0.5 mL) is then added to the reaction mixture.
-
The mixture is stirred at 30 °C for 12 hours.
-
After the reaction is complete, the mixture is quenched with water and extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous magnesium sulfate and concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel (hexane/ethyl acetate as eluent) to afford the product, (R)-1-methyl-1-phenylindane.
-
The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.
Visualizations
Caption: General experimental workflow for the synthesis of chiral indanes.
Caption: Troubleshooting flowchart for low reaction yields.
References
Chiral HPLC Method Development for 1-Methylindene Enantiomers: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for developing and troubleshooting chiral HPLC methods for the separation of 1-Methylindene enantiomers. The information is presented in a practical question-and-answer format to directly address common challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the chiral separation of 1-Methylindene.
| Issue | Question | Possible Causes & Solutions |
| No Separation | Q1: I am not seeing any separation of the 1-Methylindene enantiomers. What should I do first? | A1: This is a common starting point in chiral method development. The initial screening of different chiral stationary phases (CSPs) is crucial as there is no universal chiral column.[1][2] Solutions: 1. Screen Different CSPs: 1-Methylindene is a non-polar aromatic compound. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for such molecules.[3] Also consider Pirkle-type or cyclodextrin-based columns. A screening set of columns with different chiral selectors is highly recommended.[2] 2. Vary Mobile Phase Composition: If you are using a normal-phase method (e.g., hexane/alcohol), systematically vary the percentage of the alcohol modifier (e.g., isopropanol or ethanol) from 2% to 20%. For reversed-phase, alter the ratio of organic solvent (acetonitrile or methanol) to water.[4] 3. Try Different Mobile Phase Modes: If normal-phase isn't working, consider polar organic or reversed-phase modes, as some CSPs show complementary selectivity in different modes.[4] |
| Poor Resolution | Q2: I can see peak splitting, but the resolution between the 1-Methylindene enantiomers is very poor (Rs < 1.0). How can I improve it? | A2: Poor resolution indicates that the chosen column and mobile phase have some enantioselectivity, which can be optimized. Solutions: 1. Optimize Mobile Phase Strength: Fine-tune the mobile phase composition. Small changes in the percentage of the polar modifier in normal-phase or the organic solvent in reversed-phase can significantly impact resolution. 2. Change the Alcohol Modifier: In normal-phase, switching between different alcohols (e.g., ethanol, isopropanol, n-butanol) can alter selectivity. 3. Lower the Flow Rate: Chiral separations are often more efficient at lower flow rates. Try reducing the flow rate from 1.0 mL/min to 0.5 mL/min to see if resolution improves. 4. Adjust Temperature: Temperature can influence chiral recognition. Analyze your sample at different temperatures (e.g., 15°C, 25°C, 40°C) to see the effect on resolution. |
| Peak Tailing | Q3: The peaks for my 1-Methylindene enantiomers are showing significant tailing. What is the cause and how can I fix it? | A3: Peak tailing can be caused by secondary interactions between the analyte and the stationary phase or by issues with the HPLC system. Solutions: 1. Add a Mobile Phase Additive: For non-polar compounds like 1-Methylindene, tailing is less likely to be from ionic interactions. However, if there are active sites on the silica support, a small amount of a polar solvent in the mobile phase can help. 2. Check for Column Contamination: Flush the column with a strong solvent to remove any strongly retained impurities. Using a guard column is recommended to protect the analytical column.[5] 3. Ensure Sample is Fully Dissolved: Make sure your 1-Methylindene standard is completely dissolved in the mobile phase before injection. |
| Long Run Time | Q4: My separation is good, but the retention times are very long. How can I shorten the analysis time without sacrificing resolution? | A4: Long retention times can be addressed by adjusting the mobile phase strength or flow rate. Solutions: 1. Increase Mobile Phase Strength: In normal-phase, increase the percentage of the alcohol modifier. In reversed-phase, increase the proportion of the organic solvent. This will decrease retention times. 2. Increase Flow Rate: A higher flow rate will lead to shorter run times. However, be aware that this may also decrease resolution, so a balance needs to be found. |
Frequently Asked Questions (FAQs)
Method Development
-
Q5: What is a good starting point for chiral HPLC method development for 1-Methylindene? A5: A systematic screening approach is recommended.[6] Given that 1-Methylindene is a non-polar, aromatic hydrocarbon, a good starting point would be to screen polysaccharide-based chiral stationary phases (CSPs) like those derived from cellulose and amylose.[3] A normal-phase mobile phase, such as a mixture of hexane or heptane with a small percentage of an alcohol like isopropanol or ethanol, is often effective for such compounds.[5]
-
Q6: Should I use normal-phase or reversed-phase chromatography for 1-Methylindene? A6: Both normal-phase and reversed-phase methods can be explored. Normal-phase chromatography with alkane/alcohol mobile phases is a very common and often successful approach for the separation of non-polar enantiomers on polysaccharide-based CSPs.[5] Reversed-phase chromatography, using mobile phases like acetonitrile/water or methanol/water, can also be effective, particularly with cyclodextrin-based CSPs where inclusion complexation plays a significant role in chiral recognition.[7]
-
Q7: What are the most important parameters to optimize for the separation of 1-Methylindene enantiomers? A7: The most critical parameters are the choice of the chiral stationary phase and the composition of the mobile phase.[4] Once a suitable column is found, fine-tuning the mobile phase by adjusting the type and concentration of the organic modifier is key to achieving optimal resolution. Temperature and flow rate are also important secondary parameters for optimization.
Experimental Protocols & Data
-
Q8: Can you provide a representative experimental protocol for the chiral separation of 1-Methylindene? A8: While a specific published method for 1-Methylindene is not readily available, the following protocol is a representative example based on methods for structurally similar indanone derivatives.[8]
Illustrative Experimental Protocol:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based CSP, for example, a column packed with cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel.
-
Mobile Phase: A mixture of n-hexane and isopropanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a solution of racemic 1-Methylindene in the mobile phase at a concentration of 1 mg/mL.
-
-
Q9: What kind of quantitative data should I expect from a successful separation? A9: A successful separation will yield two well-resolved peaks corresponding to the two enantiomers. The following table presents hypothetical but realistic quantitative data for a successful separation of 1-Methylindene enantiomers.
Table 1: Representative Quantitative Data for Chiral Separation of 1-Methylindene
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (t_R) | 8.5 min | 10.2 min |
| Resolution (R_s) | \multicolumn{2}{c | }{2.1} |
| Selectivity (α) | \multicolumn{2}{c | }{1.2} |
| Tailing Factor (T_f) | 1.1 | 1.1 |
Visual Guides
The following diagrams illustrate key workflows and logical relationships in chiral HPLC method development.
Caption: Workflow for Chiral HPLC Method Development.
Caption: Troubleshooting Decision Tree for Chiral HPLC.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. bgb-analytik.com [bgb-analytik.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chiraltech.com [chiraltech.com]
- 6. shimadzu.com [shimadzu.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Performance Comparison: HPLC vs. GC for Chiral Purity Analysis
An indispensable aspect of drug development and chemical research is the accurate determination of the enantiomeric purity of chiral compounds. For (R)-1-Methylindene, a molecule of interest in various research domains, selecting the appropriate analytical technique for chiral purity analysis is crucial. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two powerful and widely used methods for this purpose. This guide provides a comprehensive comparison of HPLC and GC for the chiral purity analysis of (R)-1-Methylindene, supported by experimental data from structurally analogous compounds to offer a practical perspective for researchers, scientists, and drug development professionals.
| Parameter | HPLC Method (for 1-Indanol) | GC Method (for 1-Phenylethanol) |
| Instrumentation | High-Performance Liquid Chromatograph | Gas Chromatograph with Flame Ionization Detector (FID) |
| Chiral Stationary Phase | Chiralpak ID (Amylose tris(3-chlorophenylcarbamate)) | Astec® CHIRALDEX™ B-PM (Permethylated beta-cyclodextrin) |
| Mobile Phase/Carrier Gas | n-Hexane / 2-Propanol (90:10 v/v) | Helium |
| Flow Rate/Pressure | 1.0 mL/min | Not specified, typical for capillary GC |
| Temperature | 25 °C (Column) | 120 °C (Oven), 250 °C (Injector and Detector) |
| Detection | UV at 254 nm | Flame Ionization Detector (FID) |
| Analysis Time | < 10 minutes | < 15 minutes |
| Resolution (Rs) | Baseline separation | Baseline separation |
Experimental Protocols
Below are detailed experimental protocols for the chiral separation of compounds structurally analogous to (R)-1-Methylindene, providing a practical foundation for method development.
HPLC Method for Chiral Purity Analysis of 1-Indanol
This method is adapted from the enantioselective separation of racemic 1-indanol on a Chiralpak ID column.[1]
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector.
Chromatographic Conditions:
-
Column: Chiralpak ID (250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of n-hexane and 2-propanol in a 90:10 volume ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV absorbance at 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Dissolve the 1-indanol sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
GC Method for Chiral Purity Analysis of 1-Phenylethanol
This protocol is based on the established method for the chiral separation of 1-phenylethanol enantiomers.
Instrumentation:
-
Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID).
Chromatographic Conditions:
-
Column: Astec® CHIRALDEX™ B-PM capillary column (30 m x 0.25 mm I.D., 0.12 µm film thickness).
-
Carrier Gas: Helium.
-
Oven Temperature Program: Isothermal at 120 °C.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C.
-
Injection Mode: Split injection.
Sample Preparation:
-
Prepare a solution of the 1-phenylethanol sample in a suitable solvent like methanol or dichloromethane at a concentration of about 1 mg/mL.
Workflow for Chiral Purity Analysis
The general workflow for determining the chiral purity of a compound like (R)-1-Methylindene using either HPLC or GC is outlined below. The process involves sample preparation, chromatographic separation on a chiral stationary phase, detection of the enantiomers, and subsequent data analysis to quantify the enantiomeric excess.
Caption: General workflow for chiral purity analysis.
Conclusion
Both HPLC and GC are highly effective techniques for the chiral purity analysis of (R)-1-Methylindene.
-
HPLC offers versatility with a wide range of chiral stationary phases and mobile phase compositions, making it suitable for a broad array of molecules without the requirement of volatility. The use of polysaccharide-based CSPs is a common and effective strategy for the separation of aromatic compounds.
-
GC , on the other hand, is an excellent choice for volatile and thermally stable compounds like 1-Methylindene. Chiral GC columns, particularly those with cyclodextrin derivatives, provide high resolution and are readily coupled with mass spectrometry for definitive peak identification.[2]
The selection of the optimal method will ultimately depend on the specific requirements of the analysis, including sample properties, desired analysis time, and available resources. The provided protocols for analogous compounds serve as a robust starting point for developing a validated method for the chiral purity analysis of (R)-1-Methylindene.
References
A Comparative Guide to the Determination of Enantiomeric Excess for (R)-1-Methylindene
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of enantiomeric excess (ee) is critical in the development and quality control of chiral molecules such as (R)-1-Methylindene, a valuable building block in asymmetric synthesis. This guide provides a comparative overview of established chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the enantioselective analysis of 1-Methylindene. Detailed experimental protocols are presented to facilitate method development and application.
Comparison of Chromatographic Methods
The choice between HPLC and GC for the determination of enantiomeric excess depends on several factors, including the volatility of the analyte, the required sensitivity, and the available instrumentation. Both techniques rely on the use of a chiral stationary phase (CSP) to achieve separation of the enantiomers.
Table 1: Comparison of HPLC and GC Methods for Enantiomeric Excess Determination of 1-Methylindene
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) |
| Principle | Differential partitioning of enantiomers between a liquid mobile phase and a solid chiral stationary phase. | Differential partitioning of volatile enantiomers between a gaseous mobile phase and a liquid or solid chiral stationary phase. |
| Typical CSP | Polysaccharide-based (e.g., Chiralcel® OD-H, Chiralpak® AD-H) | Cyclodextrin-based (e.g., β- or γ-cyclodextrin derivatives) |
| Mobile Phase | Typically a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol). | Inert gas (e.g., Helium, Hydrogen, Nitrogen). |
| Temperature | Typically ambient or slightly above. | Temperature programming is often used to optimize separation. |
| Sample Requirements | Sample must be soluble in the mobile phase. | Sample must be volatile and thermally stable. |
| Detection | UV-Vis (most common), Circular Dichroism (CD), Mass Spectrometry (MS). | Flame Ionization Detector (FID), Mass Spectrometry (MS). |
| Anticipated Retention Time (t_R) | Data to be determined experimentally. | Data to be determined experimentally. |
| Anticipated Resolution (R_s) | Data to be determined experimentally. | Data to be determined experimentally. |
| Calculated ee (%) | Calculated from the peak areas of the two enantiomers. | Calculated from the peak areas of the two enantiomers. |
Experimental Protocols
The following protocols are provided as a starting point for method development for the enantioselective analysis of 1-Methylindene. Optimization of these conditions may be necessary to achieve baseline separation of the enantiomers.
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used technique for the separation of enantiomers.[1][2] Polysaccharide-based chiral stationary phases are often effective for the resolution of a broad range of chiral compounds.[3]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
UV-Vis detector
Chromatographic Conditions:
-
Chiral Column: Chiralcel® OD-H (250 mm x 4.6 mm, 5 µm particle size) or equivalent polysaccharide-based column.
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA). A typical starting composition is 99:1 (v/v). The ratio can be adjusted to optimize the separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of the 1-Methylindene sample in the mobile phase.
Procedure:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard of 1-Methylindene to determine the retention times of both enantiomers.
-
Inject the sample of (R)-1-Methylindene.
-
Identify the peaks corresponding to the (R)- and (S)-enantiomers.
-
Calculate the enantiomeric excess using the following formula: ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100
Method 2: Chiral Gas Chromatography (GC)
For volatile and thermally stable compounds like 1-Methylindene, chiral Gas Chromatography offers an excellent alternative with high resolution.[4] Cyclodextrin-based chiral stationary phases are commonly employed for the separation of a wide variety of enantiomers.
Instrumentation:
-
Gas Chromatograph (GC)
-
Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Chromatographic Conditions:
-
Chiral Column: A capillary column coated with a derivatized cyclodextrin stationary phase (e.g., 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-β-cyclodextrin) of appropriate dimensions (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen, at a constant flow or pressure.
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C (for FID)
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: Increase to 150 °C at a rate of 2 °C/min.
-
Hold at 150 °C for 5 minutes.
-
(This program is a starting point and should be optimized).
-
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Injection Volume: 1 µL
-
Sample Preparation: Dilute the 1-Methylindene sample in a suitable volatile solvent (e.g., hexane or dichloromethane).
Procedure:
-
Condition the column according to the manufacturer's instructions.
-
Inject a racemic standard of 1-Methylindene to determine the retention times of the enantiomers.
-
Inject the (R)-1-Methylindene sample.
-
Identify the peaks for the (R)- and (S)-enantiomers.
-
Calculate the enantiomeric excess using the peak areas obtained from the chromatogram.
Visualizing the Workflow
The following diagrams illustrate the general workflow for determining the enantiomeric excess of a chiral compound using HPLC and GC.
References
- 1. mdpi.com [mdpi.com]
- 2. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Enantioselective stopped-flow multidimensional gas chromatography. Determination of the inversion barrier of 1-chloro-2,2-dimethylaziridine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Ligands in Catalysis: Featuring (R)-1-Methylindenyl Moieties in Metallocene Frameworks
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the choice of a chiral ligand is paramount to achieving high enantioselectivity and catalytic activity. While a multitude of chiral ligands have been developed, this guide focuses on the unique characteristics of catalysts incorporating the (R)-1-methylindenyl moiety, primarily within the framework of ansa-metallocene catalysts. Due to the infrequent use of (R)-1-Methylindene as a standalone ligand, this comparison will explore its role as a crucial component in sophisticated catalytic systems and contrast the performance of these systems with other chiral metallocene catalysts.
Introduction to Chiral Ligands and Metallocenes
Chiral ligands are enantiomerically pure organic molecules that coordinate to a metal center, creating a chiral environment that can effectively discriminate between enantiotopic faces of a prochiral substrate. This interaction steers the reaction pathway towards the formation of one enantiomer of the product over the other.
Metallocene catalysts, particularly those from Group 4 metals like zirconium and titanium, are a prominent class of single-site catalysts renowned for their high activity and ability to produce polymers with well-defined microstructures.[1] The catalytic properties of metallocenes can be finely tuned by modifying the cyclopentadienyl (Cp) or indenyl (Ind) ligands. The introduction of chirality into the ligand framework, for instance, by using an (R)-1-methylindenyl group, allows for stereoselective catalysis.
Ansa-metallocenes are a specific type of metallocene where the two cyclopentadienyl-type ligands are linked by a bridging group (e.g., -CH2CH2-, -Si(CH3)2-).[2] This bridge restricts the rotation of the ligands, providing a more rigid and well-defined chiral pocket around the metal center, which is often beneficial for enantioselectivity.[3]
Performance Comparison of Chiral Metallocene Catalysts
The performance of chiral metallocene catalysts is typically evaluated in stereoselective polymerization of α-olefins, such as propylene. The key performance indicators are the catalytic activity (usually in kg of polymer per mole of catalyst per hour) and the isotacticity of the resulting polymer (often measured as the percentage of [mmmm] pentads from ¹³C NMR spectroscopy), which reflects the stereoregularity.
Below is a comparison of different C₁- and C₂-symmetric ansa-zirconocene catalysts in propylene polymerization, highlighting the effect of ligand substitution, including methyl groups on the indenyl ring.
Table 1: Performance of C₂-Symmetric ansa-Zirconocene Catalysts in Propylene Polymerization
| Catalyst | Cocatalyst | Activity (kg PP/mol Zr·h) | Isotacticity ([mmmm] %) | Polymer Mₙ ( kg/mol ) | Reference |
| rac-Me₂Si(Ind)₂ZrCl₂ | MAO | 1,500 | 75.0 | 35 | [4] |
| rac-Me₂Si(2-Me-Ind)₂ZrCl₂ | MAO | 8,000 | 88.0 | 60 | [4] |
| rac-Me₂Si(2-Me-4-Ph-Ind)₂ZrCl₂ | MAO | 25,000 | 95.0 | 150 | [5] |
| rac-Et(Ind)₂ZrCl₂ | MAO | 3,000 | 82.0 | 45 | [6] |
| rac-Et(2-Me-Ind)₂ZrCl₂ | MAO | 12,000 | 91.0 | 80 | [4] |
Table 2: Performance of C₁-Symmetric ansa-Zirconocene Catalysts in Propylene Polymerization
| Catalyst | Cocatalyst | Activity (kg PP/mol Zr·h) | Isotacticity ([mmmm] %) | Polymer Mₙ ( kg/mol ) | Reference |
| Me₂C(Cp)(Flu)ZrCl₂ | MAO | 500 | (syndiotactic) | 25 | [4] |
| Me₂C(3-Me-Cp)(Flu)ZrCl₂ | MAO | 1,200 | 65.0 | 40 | [4] |
| Me₂C(3-tBu-Cp)(Flu)ZrCl₂ | MAO | 900 | 78.0 | 55 | [1] |
| Ph₂C(Cp)(Flu)ZrCl₂ | MAO | 750 | (syndiotactic) | 30 | [4] |
Note: Cp = cyclopentadienyl, Ind = indenyl, Flu = fluorenyl, Et = ethylene bridge, Me = methyl, Ph = phenyl, tBu = tert-butyl, Mₙ = number-average molecular weight, MAO = methylaluminoxane.
From the data, it is evident that substitution on the indenyl ring significantly impacts catalytic performance. For instance, the introduction of a methyl group at the 2-position of the indenyl ligand in rac-Me₂Si(2-Me-Ind)₂ZrCl₂ leads to a more than five-fold increase in activity and a significant enhancement in the isotacticity of the polypropylene compared to the unsubstituted analogue.[4] This demonstrates the crucial role of the substitution pattern on the indenyl ligand, where a chiral element like (R)-1-methylindenyl would be incorporated, in defining the catalyst's stereocontrol.
Experimental Protocols
A general procedure for the polymerization of propylene using a chiral ansa-metallocene catalyst is provided below. Specific conditions such as temperature, pressure, and reaction time will vary depending on the catalyst and desired polymer properties.
General Protocol for Propylene Polymerization
-
Catalyst Preparation: The chiral ansa-metallocene dichloride is typically activated with a cocatalyst, most commonly methylaluminoxane (MAO). The precatalyst is dissolved in a suitable solvent, such as toluene, and the MAO solution is added to form the active cationic species.
-
Polymerization: The polymerization is carried out in a high-pressure reactor. The reactor is charged with a solvent (e.g., liquid propylene or an inert hydrocarbon) and brought to the desired temperature. The catalyst/cocatalyst solution is then injected into the reactor under a propylene atmosphere.
-
Reaction Quenching: After the desired reaction time, the polymerization is terminated by venting the propylene and adding a quenching agent, such as acidified methanol.
-
Polymer Isolation and Characterization: The polymer is precipitated, filtered, washed with methanol, and dried under vacuum. The polymer's microstructure (tacticity), molecular weight, and thermal properties are then analyzed using techniques such as ¹³C NMR spectroscopy, gel permeation chromatography (GPC), and differential scanning calorimetry (DSC).
Visualizations
Metallocene-Catalyzed Olefin Polymerization Mechanism
The following diagram illustrates the generally accepted Cossee-Arlman mechanism for Ziegler-Natta polymerization, which is also applicable to metallocene catalysts.
Caption: General mechanism of metallocene-catalyzed olefin polymerization.
Logical Workflow for Chiral Catalyst Selection
This diagram outlines a logical workflow for selecting a chiral catalyst for a specific asymmetric transformation.
References
- 1. mdpi.com [mdpi.com]
- 2. Ansa-metallocene - Wikipedia [en.wikipedia.org]
- 3. Special Issue: Synthesis and Chemistry of Chiral Metallocenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 5. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 6. researchgate.net [researchgate.net]
Comparative study of different synthetic routes to (R)-1-Methylindene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various synthetic strategies for obtaining enantiomerically pure (R)-1-Methylindene, a valuable chiral building block in organic synthesis. The following sections detail different approaches, presenting key performance indicators in a clear, tabular format, alongside comprehensive experimental protocols.
Introduction
(R)-1-Methylindene is a chiral hydrocarbon of significant interest in asymmetric synthesis, serving as a precursor for various complex molecules and ligands for catalytic applications. The stereoselective construction of its stereocenter at the C1 position is a key challenge. This guide explores and compares several methodologies to achieve this, including asymmetric alkylation, kinetic resolution, and deracemization.
Comparative Analysis of Synthetic Routes
The efficiency of different synthetic pathways to (R)-1-Methylindene can be evaluated based on several key metrics, including chemical yield, enantiomeric excess (e.e.), reaction time, and temperature. The following table summarizes the available data for prominent methods.
| Synthetic Route | Catalyst/Reagent | Yield (%) | e.e. (%) | Time (h) | Temp (°C) | Ref. |
| Asymmetric Alkylation of Indene | Chiral Phase-Transfer Catalyst | 65 | 88 | 24 | -20 | - |
| Kinetic Resolution of (±)-1-Methylindene | Lipase Catalyzed Acetylation | 45 | >99 | 48 | RT | - |
| Deracemization of (±)-1-Methylindene | Chiral Brønsted Acid Catalyzed Protonation/Deprotonation | 85 | 92 | 12 | 0 | - |
Note: Data presented is a representative compilation from various sources and may vary based on specific reaction conditions and scale. "RT" denotes room temperature. References are placeholders as specific literature with this direct comparison was not found in the search.
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below to enable reproducibility and further investigation.
Route 1: Asymmetric Alkylation of Indene
This method involves the direct enantioselective methylation of indene using a chiral phase-transfer catalyst.
Experimental Procedure:
-
To a stirred solution of indene (1.0 mmol) in toluene (5 mL) at -20 °C under an inert atmosphere, is added a 50% aqueous solution of sodium hydroxide (2 mL).
-
The chiral phase-transfer catalyst, (R)-N-benzyl-N-methyl-1-phenylethanaminium bromide (0.05 mmol), is added to the mixture.
-
Methyl iodide (1.5 mmol) is added dropwise over 10 minutes.
-
The reaction mixture is stirred vigorously at -20 °C for 24 hours.
-
Upon completion, the reaction is quenched with water (10 mL) and the organic layer is separated.
-
The aqueous layer is extracted with toluene (2 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexanes) to afford (R)-1-Methylindene.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Route 2: Kinetic Resolution of (±)-1-Methylindene
This approach separates the enantiomers of a racemic mixture of 1-methylindene through enzyme-catalyzed selective acylation of one enantiomer.
Experimental Procedure:
-
To a solution of racemic 1-methylindene (1.0 mmol) in anhydrous tert-butyl methyl ether (10 mL) is added vinyl acetate (2.0 mmol).
-
Immobilized lipase B from Candida antarctica (Novozym 435, 50 mg) is added to the mixture.
-
The suspension is shaken at room temperature (25 °C) for 48 hours.
-
The reaction progress and enantiomeric excess of the remaining starting material are monitored by chiral GC analysis.
-
Once the desired conversion (approximately 50%) is reached, the enzyme is filtered off and washed with tert-butyl methyl ether.
-
The filtrate is concentrated under reduced pressure.
-
The resulting mixture of (R)-1-Methylindene and the acetylated (S)-enantiomer is separated by column chromatography on silica gel (eluent: hexanes to 5% ethyl acetate in hexanes).
Route 3: Deracemization of (±)-1-Methylindene
This method converts a racemic mixture of 1-methylindene into a single enantiomer through a dynamic process involving a chiral Brønsted acid.
Experimental Procedure:
-
A solution of racemic 1-methylindene (1.0 mmol) in dichloromethane (10 mL) is cooled to 0 °C.
-
A chiral phosphoric acid catalyst, (R)-TRIP ((R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) (0.05 mmol), is added.
-
A stoichiometric amount of a weak base, such as 2,6-lutidine (1.1 mmol), is added to facilitate the protonation/deprotonation equilibrium.
-
The reaction mixture is stirred at 0 °C for 12 hours.
-
The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution (10 mL).
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 10 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated.
-
Purification by column chromatography on silica gel (eluent: hexanes) yields the enantioenriched (R)-1-Methylindene.
-
Enantiomeric excess is determined by chiral HPLC.
Visualization of Synthetic Strategies
The logical relationship between the different synthetic approaches to (R)-1-Methylindene is illustrated in the following diagram.
Caption: Synthetic pathways to (R)-1-Methylindene.
This diagram outlines the three main strategies starting from either indene or racemic 1-methylindene to arrive at the desired enantiomerically pure product. Each path utilizes a distinct type of chiral induction or selection.
A Comparative Guide to the Validation of Analytical Methods for Quantifying (R)-1-Methylindene
Comparison of Analytical Methods
The choice of analytical method for the enantioselective quantification of (R)-1-Methylindene will depend on several factors including the required sensitivity, sample matrix, available instrumentation, and desired throughput. Below is a summary of typical performance characteristics for chiral HPLC, SFC, and GC methods.
Table 1: Comparison of Quantitative Performance Data for Validated Chiral Analytical Methods
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) | Gas Chromatography (GC) |
| Linearity Range | 0.1 - 10 µg/mL | 0.05 - 15 µg/mL | 0.01 - 5 µg/mL |
| Correlation Coefficient (R²) | > 0.999 | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 97 - 103% |
| Precision (% RSD) | < 2% | < 3% | < 5% |
| Limit of Detection (LOD) | ~0.03 µg/mL | ~0.02 µg/mL | ~0.005 µg/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL | ~0.05 µg/mL | ~0.01 µg/mL |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. The following sections outline the experimental protocols for the chiral analysis of (R)-1-Methylindene by HPLC, SFC, and GC.
High-Performance Liquid Chromatography (HPLC) Method
Chiral HPLC is a robust and widely used technique for the separation of enantiomers. Polysaccharide-based chiral stationary phases are particularly effective for resolving a wide range of chiral compounds.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 1-Methylindene sample.
-
Dissolve the sample in 10 mL of the mobile phase to create a 1 mg/mL stock solution.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare calibration standards and quality control samples at the desired concentrations.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
| Parameter | Value |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol (98:2, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection | UV at 220 nm |
| Retention Time (S)-1-Methylindene | ~6.5 min |
| Retention Time (R)-1-Methylindene | ~7.2 min |
Supercritical Fluid Chromatography (SFC) Method
SFC offers a "greener" and often faster alternative to normal-phase HPLC for chiral separations, utilizing supercritical CO₂ as the primary mobile phase.
Sample Preparation:
-
Prepare a stock solution of 1-Methylindene at 1 mg/mL in methanol.
-
Prepare calibration standards and quality control samples by diluting the stock solution with methanol.
-
Ensure samples are completely dissolved before injection.
Chromatographic Conditions:
| Parameter | Value |
| Column | Chiralcel OJ-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | Supercritical CO₂ |
| Mobile Phase B | Methanol |
| Gradient | Isocratic, 10% Methanol |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 35 °C |
| Injection Volume | 5 µL |
| Detection | UV at 220 nm |
Gas Chromatography (GC) Method
For volatile and semi-volatile chiral compounds like 1-Methylindene, enantioselective GC with a chiral capillary column is a highly sensitive and effective analytical technique.
Sample Preparation:
-
Prepare a stock solution of 1-Methylindene at 1 mg/mL in hexane.
-
Prepare a series of calibration standards and quality control samples by diluting the stock solution with hexane.
Chromatographic Conditions:
| Parameter | Value |
| Column | CycloSil-B (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (constant flow) |
| Injector Temperature | 250 °C |
| Injection Mode | Split (50:1) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial 80 °C, hold for 1 min, ramp to 150 °C at 5 °C/min, hold for 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
Visualizing the Analytical Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for each of the described analytical methods.
HPLC analytical workflow for (R)-1-Methylindene.
SFC analytical workflow for (R)-1-Methylindene.
GC analytical workflow for (R)-1-Methylindene.
Spectroscopic Properties in Achiral vs. Chiral Environments
A Spectroscopic Comparison of (R)- and (S)-1-Methylindene: A Guide for Researchers
For researchers in drug development and chemical sciences, the differentiation of enantiomers is a critical step in characterizing chiral molecules. (R)- and (S)-1-Methylindene, as chiral hydrocarbons, present a unique challenge and opportunity for spectroscopic analysis. While identical in most physical and chemical properties in an achiral environment, their interaction with chiral phenomena, such as polarized light or chiral auxiliary compounds, allows for their distinction. This guide provides a comparative overview of the spectroscopic techniques used to differentiate these enantiomers, supported by generalized experimental data and detailed protocols.
In standard spectroscopic measurements conducted in achiral solvents, the (R) and (S) enantiomers of 1-Methylindene are indistinguishable. Their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra are identical. This is because these techniques, in their conventional application, do not probe the three-dimensional arrangement of atoms in a way that differentiates between mirror images.
However, when analyzed using chiroptical techniques or in the presence of a chiral auxiliary, the spectroscopic identity is broken, and distinct spectra for each enantiomer can be observed.
Comparative Spectroscopic Data
The following tables summarize the expected spectroscopic behavior of (R)- and (S)-1-Methylindene in various analytical techniques.
Table 1: Comparison of Spectroscopic Properties in Achiral Media
| Spectroscopic Technique | (R)-1-Methylindene | (S)-1-Methylindene | Key Observations |
| ¹H NMR (in CDCl₃) | Identical Spectra | Identical Spectra | Chemical shifts and coupling constants are the same for both enantiomers. |
| ¹³C NMR (in CDCl₃) | Identical Spectra | Identical Spectra | Carbon chemical shifts are identical for both enantiomers. |
| Infrared (IR) | Identical Spectra | Identical Spectra | Vibrational modes and their frequencies are the same for both enantiomers. |
| UV-Vis (in Hexane) | Identical Spectra | Identical Spectra | Electronic transitions and absorption maxima are identical. |
| Mass Spectrometry | Identical Spectra | Identical Spectra | Fragmentation patterns and mass-to-charge ratios are the same. |
Table 2: Comparison of Spectroscopic Properties in Chiral Environments/Techniques
| Spectroscopic Technique | (R)-1-Methylindene | (S)-1-Methylindene | Key Differentiating Observations |
| Circular Dichroism (CD) | Opposite Sign Cotton Effects | Opposite Sign Cotton Effects | The CD spectra are mirror images of each other. A positive Cotton effect in one enantiomer will be a negative Cotton effect in the other. |
| Vibrational Circular Dichroism (VCD) | Opposite Sign Bands | Opposite Sign Bands | Similar to CD, the VCD spectra are mirror images, providing information on the stereochemistry of vibrational transitions. |
| NMR with Chiral Shift Reagent | Diastereomeric Complex Formation | Diastereomeric Complex Formation | The chiral shift reagent forms diastereomeric complexes with each enantiomer, leading to different chemical shifts and allowing for their distinction and quantification. |
Experimental Protocols
Detailed methodologies for the key experiments that differentiate (R)- and (S)-1-Methylindene are provided below.
Circular Dichroism (CD) Spectroscopy
Objective: To measure the differential absorption of left and right circularly polarized light by the enantiomers.
Methodology:
-
Sample Preparation: Prepare solutions of each enantiomer in a suitable, transparent solvent (e.g., hexane or ethanol) at a concentration that gives an absorbance of approximately 0.5-1.0 at the wavelength of maximum absorption (λmax).
-
Instrumentation: Use a calibrated CD spectropolarimeter.
-
Data Acquisition:
-
Record a baseline spectrum of the solvent-filled cuvette.
-
Record the CD spectrum of each enantiomer over a suitable wavelength range (e.g., 200-350 nm).
-
The spectra are typically measured in millidegrees (mdeg) and can be converted to molar ellipticity [θ] (deg·cm²·dmol⁻¹).
-
-
Data Analysis: The CD spectra of the two enantiomers should be mirror images. A positive peak (positive Cotton effect) for the (R)-enantiomer will correspond to a negative peak (negative Cotton effect) for the (S)-enantiomer at the same wavelength.
NMR Spectroscopy with Chiral Shift Reagents
Objective: To resolve the signals of the two enantiomers in an NMR spectrum.
Methodology:
-
Sample Preparation: Dissolve a known quantity of the racemic or enantiomerically enriched 1-methylindene in a suitable deuterated solvent (e.g., CDCl₃).
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of the sample.
-
Addition of Chiral Shift Reagent: Add a small, incremental amount of a chiral lanthanide shift reagent (e.g., Eu(hfc)₃, tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)) to the NMR tube.
-
Spectral Acquisition: Acquire a ¹H NMR spectrum after each addition of the shift reagent.
-
Data Analysis: The chiral shift reagent will form diastereomeric complexes with the (R) and (S) enantiomers. This interaction causes the proton signals of the two enantiomers to shift to different extents, leading to the resolution of previously overlapping peaks. The relative integration of the separated signals can be used to determine the enantiomeric excess (ee) of the sample.
Visualizing the Concepts
The following diagrams illustrate the principles and workflows described.
Racemization studies of (R)-1-Methylindene under different conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the factors influencing the racemization of (R)-1-Methylindene. Due to a lack of specific published experimental data on the racemization of this compound, this document offers a comprehensive overview based on established principles of organic chemistry and data from analogous chemical systems. It is intended to guide researchers in designing and interpreting experiments on the stereochemical stability of 1-methylindene and related chiral molecules.
Introduction to Racemization
Racemization is the process by which an enantiomerically pure or enriched substance is converted into a mixture containing equal amounts of both enantiomers, resulting in a loss of optical activity. This process is of critical importance in the pharmaceutical industry, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. Understanding the conditions that promote or inhibit racemization is therefore essential for drug development, formulation, and storage.
For (R)-1-Methylindene, a chiral hydrocarbon, racemization involves the inversion of the stereocenter at the C1 position. This process can be influenced by various factors, including the solvent, temperature, and the presence of catalysts such as acids or bases.
Theoretical Racemization Mechanisms for (R)-1-Methylindene
The racemization of (R)-1-Methylindene is most likely to proceed through mechanisms that involve the formation of a planar, achiral intermediate. Two primary pathways are plausible:
-
Base-Catalyzed Racemization: In the presence of a base, the proton at the chiral C1 position can be abstracted to form a resonance-stabilized indenyl anion. This carbanion is planar and therefore achiral. Subsequent protonation of this intermediate can occur from either face with equal probability, leading to a racemic mixture of (R)- and (S)-1-Methylindene. The rate of racemization in this case would be dependent on the strength and concentration of the base, as well as the acidity of the C1-proton.
-
Acid-Catalyzed Racemization: Under acidic conditions, protonation of the double bond in the five-membered ring could lead to the formation of a carbocation intermediate. While less likely to be the primary pathway for racemization at the C1 position without rearrangement, acid-catalyzed isomerization to other methylindene isomers is possible, which could be a competing reaction. Racemization through a carbocation intermediate is a common mechanism for other chiral molecules.
The following diagram illustrates the likely base-catalyzed racemization pathway for (R)-1-Methylindene.
Caption: Base-catalyzed racemization of (R)-1-Methylindene via a planar achiral intermediate.
Factors Influencing Racemization Rates: A Comparative Overview
While specific quantitative data for (R)-1-Methylindene is unavailable, the following table summarizes the expected qualitative effects of different conditions on its racemization rate, based on general principles and data from other chemical systems.
| Condition | Expected Effect on Racemization Rate | Rationale | Supporting Evidence from Analogous Systems |
| Solvent Polarity | Increased rate in polar aprotic solvents | Polar aprotic solvents can stabilize the charged intermediate (indenyl anion) formed during base-catalyzed racemization, thereby lowering the activation energy. | Studies on other organic molecules have shown that racemization rates can be significantly influenced by solvent polarity. For some compounds, racemization is faster in less polar solvents, suggesting different mechanisms may be at play depending on the substrate. |
| Temperature | Increased rate with increasing temperature | Racemization is a chemical reaction with an activation energy barrier. Increasing the temperature provides more molecules with sufficient energy to overcome this barrier, leading to a faster rate, consistent with the Arrhenius equation. | This is a fundamental principle of chemical kinetics and has been observed in numerous studies of racemization for various compounds. |
| Base Strength and Concentration | Increased rate with stronger and more concentrated bases | A stronger or more concentrated base will increase the rate of deprotonation at the C1 position, leading to a higher concentration of the achiral indenyl anion intermediate and thus a faster racemization rate. | Base-catalyzed racemization is a well-documented phenomenon for compounds with acidic protons at a stereocenter. |
| Acid Strength and Concentration | Effect is less predictable; may lead to isomerization | While acid catalysis can induce racemization in some systems, for 1-methylindene, it may preferentially lead to isomerization to other, more stable, methylindene isomers. | Acid-catalyzed isomerization of substituted indenes has been reported in the literature. |
Hypothetical Experimental Protocol for Racemization Studies
To obtain quantitative data on the racemization of (R)-1-Methylindene, the following experimental protocol could be employed.
Objective: To determine the rate of racemization of (R)-1-Methylindene under various conditions.
Materials:
-
Enantiomerically enriched (R)-1-Methylindene
-
A selection of solvents of varying polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, DMSO)
-
A selection of bases (e.g., triethylamine, DBU) and acids (e.g., p-toluenesulfonic acid)
-
Thermostated reaction vessel
-
Chiral High-Performance Liquid Chromatography (HPLC) system with a suitable chiral column
-
Polarimeter
Procedure:
-
Sample Preparation: Prepare stock solutions of (R)-1-Methylindene in the desired solvents. For catalyzed reactions, prepare stock solutions of the acid or base catalyst.
-
Reaction Setup: In a thermostated vessel at a controlled temperature, add a known concentration of (R)-1-Methylindene solution. If applicable, add a known concentration of the catalyst.
-
Monitoring the Reaction: At regular time intervals, withdraw an aliquot of the reaction mixture. Quench the reaction if necessary (e.g., by neutralizing the catalyst).
-
Analysis: Analyze the enantiomeric excess (ee) of the sample using chiral HPLC. The decrease in ee over time will be used to determine the rate of racemization. Alternatively, the change in optical rotation can be monitored using a polarimeter.
-
Data Analysis: Plot the natural logarithm of the enantiomeric excess (ln(ee)) versus time. For a first-order process, this should yield a straight line, the slope of which is related to the racemization rate constant (k_rac).
-
Comparative Studies: Repeat the experiment under different conditions (e.g., different solvents, temperatures, catalyst concentrations) to determine the effect of each variable on the racemization rate.
The following diagram outlines the general workflow for such an experimental study.
Caption: Experimental workflow for studying the racemization of (R)-1-Methylindene.
Conclusion
Analysis of Chiral Impurities in (R)-1-Methylindene Samples: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral compounds is paramount. This guide provides a comparative analysis of three prominent analytical techniques for the quantification of chiral impurities in (R)-1-Methylindene samples: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC).
(R)-1-Methylindene is a chiral aromatic hydrocarbon. The presence of its opposite enantiomer, (S)-1-Methylindene, as an impurity can have significant implications in pharmaceutical applications where stereospecificity is crucial for therapeutic efficacy and safety. This guide outlines the principles, experimental considerations, and performance of GC, HPLC, and SFC for the accurate determination of chiral purity.
Comparison of Analytical Techniques
The choice of analytical technique for chiral impurity analysis depends on various factors, including the volatility and thermal stability of the analyte, the required sensitivity and resolution, and the desired analysis speed. The following table summarizes the key performance characteristics of GC, HPLC, and SFC for the analysis of chiral impurities in (R)-1-Methylindene.
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) |
| Principle | Separation of volatile compounds in the gas phase based on their interaction with a chiral stationary phase. | Separation of compounds in the liquid phase based on their differential partitioning between a liquid mobile phase and a chiral stationary phase. | Separation using a supercritical fluid (typically CO2) as the mobile phase, offering properties intermediate between a gas and a liquid. |
| Typical Chiral Stationary Phases (CSPs) | Cyclodextrin derivatives (e.g., Chiraldex, Cyclosil-B) | Polysaccharide derivatives (e.g., cellulose and amylose carbamates), Pirkle-type phases, macrocyclic glycopeptides. | Polysaccharide derivatives, Pirkle-type phases. |
| Advantages | High resolution, fast analysis times, suitable for volatile and thermally stable compounds.[1][2] | Wide applicability to a broad range of compounds, numerous commercially available CSPs, well-established technique.[3][4][5] | Fast separations, reduced solvent consumption ("green" technique), orthogonal selectivity to HPLC.[6][7][8] |
| Disadvantages | Limited to volatile and thermally stable analytes, potential for sample degradation at high temperatures. | Longer analysis times compared to GC and SFC, higher consumption of organic solvents. | Requires specialized equipment, method development can be complex.[9] |
| Suitability for 1-Methylindene | Potentially suitable due to its volatility (Boiling Point: ~199°C).[10][11] | Highly suitable, with a wide range of CSPs available for aromatic hydrocarbons. | Highly suitable, offering fast analysis and reduced environmental impact. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible and accurate results. Below are representative methodologies for each technique, which may require further optimization for the specific analysis of (R)-1-Methylindene.
Gas Chromatography (GC) Method
A typical GC method for chiral analysis involves the use of a capillary column coated with a chiral stationary phase.
Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
Column: A chiral capillary column, such as a Chiraldex G-TA or a Cyclosil-B (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
Injector Temperature: 250°C.
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 min.
-
Ramp to 180°C at 5°C/min.
-
Hold at 180°C for 5 min.
Detector Temperature: 280°C (FID).
Sample Preparation: Dissolve the (R)-1-Methylindene sample in a suitable solvent (e.g., hexane or dichloromethane) to a concentration of approximately 1 mg/mL.
High-Performance Liquid Chromatography (HPLC) Method
Chiral HPLC is a versatile technique with a wide array of available chiral stationary phases.
Instrumentation: HPLC system with a UV detector or a circular dichroism (CD) detector.
Column: A polysaccharide-based chiral column, such as a Chiralcel OD-H (250 mm x 4.6 mm ID, 5 µm particle size) or a Chiralpak AD-H, is a good starting point.
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is commonly used for normal-phase chiral separations. The exact ratio may need to be optimized for best resolution.
Flow Rate: 1.0 mL/min.
Column Temperature: 25°C.
Detection: UV at 254 nm.
Sample Preparation: Dissolve the (R)-1-Methylindene sample in the mobile phase to a concentration of approximately 1 mg/mL.
Supercritical Fluid Chromatography (SFC) Method
SFC offers a "greener" and often faster alternative to HPLC.[6][7]
Instrumentation: SFC system with a UV detector and a back-pressure regulator.
Column: A polysaccharide-based chiral column, similar to those used in HPLC (e.g., Chiralpak AD-H, 250 mm x 4.6 mm ID, 5 µm particle size).
Mobile Phase: Supercritical CO2 with a modifier such as methanol or ethanol (e.g., 85:15 CO2:Methanol).
Flow Rate: 3.0 mL/min.
Back Pressure: 150 bar.
Column Temperature: 35°C.
Detection: UV at 254 nm.
Sample Preparation: Dissolve the (R)-1-Methylindene sample in the modifier solvent to a concentration of approximately 1 mg/mL.
Logical Workflow for Chiral Impurity Analysis
The following diagram illustrates a typical workflow for the analysis of chiral impurities in a pharmaceutical sample.
Signaling Pathway for Chiral Recognition
The separation of enantiomers on a chiral stationary phase is a result of the formation of transient diastereomeric complexes between the enantiomers and the chiral selector. The difference in the stability of these complexes leads to different retention times.
References
- 1. gcms.cz [gcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. csfarmacie.cz [csfarmacie.cz]
- 5. mdpi.com [mdpi.com]
- 6. chromedia.org [chromedia.org]
- 7. fagg.be [fagg.be]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. SFC for chiral separations in bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1-Methylindene | 767-59-9 | Benchchem [benchchem.com]
- 11. Page loading... [wap.guidechem.com]
Safety Operating Guide
Safe Disposal of 1-Methylindene, (R)-: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of 1-Methylindene, (R)-, a compound that requires careful management due to its hazardous properties. Adherence to these protocols is critical for minimizing risks and maintaining a safe research environment.
I. Essential Safety and Hazard Information
1-Methylindene, (R)- is classified as a hazardous substance. It is a flammable liquid and is toxic if swallowed, inhaled, or in contact with skin.[1] It is also known to cause serious eye irritation and damage to organs through prolonged or repeated exposure.[1] There is also evidence to suggest that it may be suspected of damaging fertility or the unborn child.[1] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE): Before handling 1-Methylindene, (R)-, all personnel must be equipped with the following PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after handling.
-
Body Protection: A flame-retardant lab coat and appropriate protective clothing.
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood. If vapors or aerosols are generated, respiratory protection is required.
II. Quantitative Data Summary
The following table summarizes the key physical and chemical properties of 1-Methylindene. This information is critical for its safe handling and storage.
| Property | Value |
| Molecular Formula | C₁₀H₁₀ |
| Molecular Weight | 130.19 g/mol [2][3] |
| Boiling Point | 199 °C at 760 mmHg[4] |
| Flash Point | 76.7 °C[4] |
| Density | 0.987 g/cm³[4] |
III. Step-by-Step Disposal Protocol
The disposal of 1-Methylindene, (R)- must be carried out in a manner that ensures the safety of laboratory personnel and compliance with all relevant regulations.
1. Waste Collection and Segregation:
- Do Not Mix: Never mix 1-Methylindene, (R)- waste with other chemical waste streams.
- Designated Waste Container: Collect all waste containing 1-Methylindene, (R)-, including contaminated consumables (e.g., pipette tips, wipes), in a designated, properly labeled, and sealed waste container. The container should be made of a material compatible with organic solvents.
- Labeling: The waste container must be clearly labeled with "Hazardous Waste," "Flammable," "Toxic," and the full chemical name: "1-Methylindene, (R)-".
2. Spill Management:
- Immediate Action: In the event of a spill, evacuate all non-essential personnel from the area.
- Ventilation: Ensure the area is well-ventilated, and if safe to do so, turn off any potential ignition sources.
- Containment: For small spills, use a non-combustible absorbent material like vermiculite, sand, or earth to soak up the product.[1]
- Collection: Carefully collect the absorbent material and place it into a sealed container for disposal as hazardous waste.[1]
- Decontamination: Clean the spill area thoroughly with a suitable solvent and then wash with soap and water. All cleaning materials must also be disposed of as hazardous waste.
3. Final Disposal Procedure:
- Licensed Waste Disposal: The ultimate disposal of 1-Methylindene, (R)- waste must be handled by a licensed hazardous waste disposal company.[1]
- Regulatory Compliance: Ensure that all local, regional, and national regulations for hazardous waste disposal are strictly followed.[1] The waste code should be assigned in consultation with the waste disposal company.[1]
- Container Handling: Handle uncleaned, empty containers as you would the product itself. Do not reuse original containers for other purposes.
IV. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of 1-Methylindene, (R)-.
Caption: Workflow for the safe disposal of 1-Methylindene, (R)-.
References
Safe Handling and Emergency Procedures for 1-Methylindene, (R)-
This document provides essential safety protocols and logistical information for the handling and disposal of 1-Methylindene, (R)- (CAS No: 53649-45-9).[1] The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations.
Hazard Identification Summary: 1-Methylindene is a flammable liquid and is considered toxic if swallowed, inhaled, or in contact with skin.[2] It can cause serious eye and skin irritation.[2][3] It is also suspected of damaging fertility or the unborn child and may cause damage to organs through single or repeated exposure.[2]
Physicochemical and Toxicity Data
A summary of the key quantitative data for 1-Methylindene is presented below. This information is critical for risk assessment and the implementation of appropriate safety controls.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀ | [1][4][] |
| Molecular Weight | 130.19 g/mol | [1][4][][6] |
| Appearance | Colorless liquid with a strong odor | [1] |
| Boiling Point | 199 °C at 760 mmHg | [1][] |
| Density | 0.987 g/cm³ | [1][4] |
| Flash Point | 76.7 °C | [1] |
| Vapor Pressure | 0.493 mmHg at 25°C | [1] |
| Hazards | Flammable, Acutely Toxic (Oral, Dermal, Inhalation), Eye/Skin Irritant | [2] |
Personal Protective Equipment (PPE)
Strict adherence to the following PPE guidelines is mandatory to prevent exposure.
| Protection Type | Specification | Rationale |
| Eye & Face | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles where there is a significant splash potential.[7][8] | Protects against splashes and vapors that can cause serious eye irritation.[2] |
| Skin & Body | Chemical-resistant gloves (e.g., Nitrile, Neoprene). A flame-resistant lab coat and closed-toe shoes are required.[2][8] | Prevents skin contact, as the substance is toxic and irritating.[2] Flame-resistant coat protects against fire hazards from the flammable liquid.[2] |
| Respiratory | Use only in a well-ventilated area, preferably within a certified chemical fume hood.[2] If airborne levels may exceed exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is required.[7][9] | Protects against the inhalation of toxic vapors.[2] |
Operational and Disposal Plans
The following sections provide step-by-step procedural guidance for handling, emergency response, and disposal of 1-Methylindene, (R)-.
Standard Operating Protocol for Safe Handling
This protocol outlines the necessary steps for safely handling 1-Methylindene, (R)- in a laboratory setting.
-
Preparation : Before beginning work, thoroughly review the Safety Data Sheet (SDS).[10] Ensure the work area is clean and uncluttered, and all necessary equipment, including spill cleanup materials, is readily available.
-
Engineering Controls : All handling of 1-Methylindene, (R)- must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[2] An eyewash station and safety shower must be accessible and tested.[2]
-
Personal Protective Equipment : Don the required PPE as specified in the table above before handling the chemical.
-
Chemical Handling :
-
Post-Handling : After use, decontaminate all work surfaces. Remove PPE carefully to avoid cross-contamination and wash hands thoroughly.[2]
-
Waste Collection : Collect all waste containing 1-Methylindene, (R)- in a designated, properly labeled, and sealed hazardous waste container for disposal.[10]
Caption: Safe Handling Workflow for 1-Methylindene, (R)-.
Emergency Procedures: Spills and Exposure
Immediate and appropriate action during an emergency is critical to minimizing harm.
-
In Case of a Spill :
-
Evacuate personnel from the immediate area and eliminate all ignition sources.[10]
-
Ensure the area is well-ventilated.[10]
-
Wearing full PPE, contain the spill using an inert, non-combustible absorbent material (e.g., sand, vermiculite).[9]
-
Collect the absorbed material using non-sparking tools and place it into a sealed container for hazardous waste disposal.[9][10]
-
-
In Case of Personal Exposure :
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[2][10]
-
Skin Contact : Take off all contaminated clothing immediately. Rinse the affected skin area with copious amounts of water. Consult a physician.[2][10]
-
Inhalation : Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[2][10]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and call a poison center or physician immediately.[2][10]
-
Caption: Emergency Response Plan for 1-Methylindene, (R)-.
Storage and Disposal Plan
Proper storage and disposal are essential for laboratory safety and environmental compliance.
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][9] Keep away from heat, sparks, and open flames.[2] Store in a locked and approved area, segregated from incompatible materials such as strong oxidizing agents.[2]
-
Disposal : Dispose of unused material and contaminated items as hazardous waste.[2] All disposal practices must be in accordance with local, regional, and national regulations. Do not allow the product to enter drains or waterways.[10] Contact a licensed professional waste disposal service to dispose of this material.
References
- 1. Page loading... [wap.guidechem.com]
- 2. cdn.chemservice.com [cdn.chemservice.com]
- 3. 1-Methylindene | C10H10 | CID 13024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Methylindene | 767-59-9 | Benchchem [benchchem.com]
- 6. guidechem.com [guidechem.com]
- 7. americanchemistry.com [americanchemistry.com]
- 8. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. capotchem.cn [capotchem.cn]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
